6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Description
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Properties
IUPAC Name |
6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGAEDZYNAJWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine CAS number
An In-depth Technical Guide to 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine (CAS No. 1446334-75-3)
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. Its unique structural framework, characterized by a fused imidazole and pyridine ring system, makes it a privileged scaffold for the development of novel therapeutic agents.[1][2] The strategic placement of bromo, fluoro, and methyl substituents on this core structure imparts distinct physicochemical properties that are crucial for drug design, including enhanced lipophilicity and metabolic stability.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development. The Chemical Abstracts Service (CAS) has assigned the number 1446334-75-3 to this compound.[1]
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its chemical behavior and biological activity. The fused ring system provides a rigid and planar core, while the substituents at the 2, 6, and 8 positions play a critical role in modulating its electronic and steric properties.
-
Bromine at the 6-position: The presence of the bromine atom enhances the electrophilicity of the molecule, which can be advantageous for certain synthetic transformations.[1]
-
Fluorine at the 8-position: The highly electronegative fluorine atom can increase metabolic stability and improve the compound's ability to bind to hydrophobic pockets within biological targets.[1]
-
Methyl group at the 2-position: This group can also contribute to metabolic stability and influence the overall lipophilicity of the molecule.[1]
These structural features collectively contribute to a profile that is often sought after in the design of new drug candidates.[1]
| Property | Value |
| CAS Number | 1446334-75-3[1] |
| Molecular Formula | C₈H₆BrFN₂[1] |
| Molecular Weight | 229.05 g/mol [1] |
| InChI Key | UTGAEDZYNAJWRT-UHFFFAOYSA-N[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine scaffold, followed by selective halogenation.
General Synthetic Approach
A common strategy for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2][3][4] Subsequent halogenation steps introduce the bromo and fluoro substituents at the desired positions. The synthesis of this compound can be conceptualized through the halogenation of 2-methylimidazo[1,2-a]pyridine.[1] This process requires careful selection of halogenating agents and control of reaction conditions to achieve the desired regioselectivity.[1] For instance, N-bromosuccinimide (NBS) is a common reagent for bromination, while Selectfluor is often employed for fluorination.[1]
Caption: Synthetic workflow for this compound.
Exemplary Experimental Protocol
-
Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine: This precursor can be synthesized via established literature methods, such as the reaction of 2-aminopyridine with chloroacetone.
-
Step 2: Bromination: To a solution of 2-methylimidazo[1,2-a]pyridine in a suitable solvent like dichloromethane or acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to favor bromination at the 6-position. The reaction is monitored by TLC or LC-MS until completion.
-
Step 3: Fluorination: The resulting bromo-intermediate is then subjected to fluorination using a reagent such as Selectfluor. The reaction conditions are optimized to introduce the fluorine atom at the 8-position.
-
Step 4: Purification: The final product is purified using techniques like column chromatography to yield this compound of high purity.
Applications in Drug Discovery and Scientific Research
The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs, highlighting its therapeutic potential.[2][5] this compound, as a derivative, is an active area of research for various therapeutic applications.
Anticancer and Antimicrobial Properties
Research has indicated that this compound and its analogs exhibit promising biological activities, including anticancer and antimicrobial properties.[1] Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis.[1] Its antimicrobial effects have been evaluated against a range of pathogens.[1] The proposed mechanism of action involves the inhibition of enzymes crucial for the survival of cancer cells or microbes.[1]
Caption: Potential mechanism of action for this compound.
Building Block in Organic Synthesis
Beyond its intrinsic biological activities, this compound serves as a versatile building block in organic synthesis.[1] The presence of multiple reaction sites allows for further functionalization to create a diverse library of compounds for screening in various drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of accidental exposure, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a compound of significant interest in contemporary medicinal chemistry. Its well-defined structure, coupled with its promising biological activities, establishes it as a valuable scaffold for the design and synthesis of new therapeutic agents. Further research into its mechanism of action and the development of optimized synthetic routes will undoubtedly continue to unlock its full potential in the quest for novel treatments for a range of diseases.
References
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [https://www.researchgate.net/publication/377075759_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
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PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
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Saudi Pharmaceutical Journal. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Retrieved from [Link]
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ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within this privileged heterocyclic family, this compound has emerged as a compound of significant interest. Its unique substitution pattern—a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position—creates a molecule with a finely tuned electronic and steric profile. This strategic functionalization enhances lipophilicity and metabolic stability, properties crucial for the development of effective therapeutic agents.[1]
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven protocols for the experimental determination of these key parameters. Understanding these properties is paramount for advancing this promising molecule from a laboratory curiosity to a potential clinical candidate, with documented potential in areas such as oncology and infectious diseases.[1]
Molecular and Structural Characteristics
The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular and structural properties. These identifiers are critical for ensuring sample purity, confirming identity, and interpreting more complex experimental data.
Core Molecular Data
A summary of the key molecular identifiers for this compound is presented in the table below. This information serves as the primary reference for all subsequent analyses.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrFN₂ | [1] |
| Molecular Weight | 229.05 g/mol | [1] |
| CAS Number | 1446334-75-3 | [1] |
| Appearance | White to light brown solid | [2] |
| Predicted pKa | 5.03 ± 0.10 | [2] |
Note: The pKa value is predicted and should be experimentally verified for accurate assessment of the compound's ionization state in physiological conditions.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and offers insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following data has been reported for this compound in DMSO-d₆.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.37 (s, 1H, H-3 imidazole)
-
δ 7.49 (d, J = 1.4 Hz, 1H, H-5 pyridine)
-
δ 2.34 (s, 3H, CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 145.1 (C-2 imidazole)
-
δ 132.1 (C-6 pyridine, Br-substituted)
-
δ 113.1 (C-8 pyridine, F-substituted)
-
The simplicity of the aromatic region in the ¹H NMR spectrum is consistent with the substitution pattern, and the chemical shifts in the ¹³C NMR spectrum clearly indicate the positions of the electron-withdrawing halogen substituents.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule, respectively.
-
Fourier-Transform Infrared (FT-IR): Prominent vibrational modes are expected in the following regions: C–Br stretch (560–600 cm⁻¹) and C–F stretch (1220–1280 cm⁻¹).[1] The presence of the aromatic rings will also give rise to characteristic C=C and C-N stretching vibrations.
-
UV-Vis Spectroscopy: In a solvent such as methanol, the compound is expected to exhibit a strong absorption band between 265–280 nm, corresponding to a π → π* transition, and a weaker band at 310–320 nm, indicative of an n → π* transition.[1] These absorptions are characteristic of conjugated aromatic systems.
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will lead to a depressed and broader melting point range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is pressed into the powder and tapped gently on a hard surface to pack the sample into the closed end to a height of 1-2 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the heating is started at a rate of approximately 10°C per minute for a preliminary determination.[4]
-
Measurement: The approximate melting temperature is noted. The apparatus is allowed to cool, and a second sample is prepared. The sample is then heated rapidly to within 10-15°C of the approximate melting point, after which the heating rate is reduced to 1-2°C per minute.[4]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Solubility is a critical parameter that influences a drug's absorption and distribution. Determining solubility in both aqueous and organic solvents provides insight into its behavior in biological systems and its suitability for various formulation strategies. The shake-flask method is the gold standard for determining equilibrium solubility.[5]
Protocol:
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including purified water, phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and ethanol.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The resulting suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Reporting: Solubility is reported in units of mg/mL or mol/L.
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Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged structure".[1][2] Its rigid, bicyclic nature and rich electronic properties provide an ideal scaffold for developing compounds with a wide therapeutic spectrum, from anxiolytics like Zolpidem to novel anticancer and anti-infective agents.[2][3] This guide focuses on a particularly strategic derivative: This compound . The specific placement of bromo, fluoro, and methyl substituents transforms the core scaffold into a highly versatile and functionalized building block, offering chemists precise control over downstream molecular design. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core structural features, physicochemical properties, synthesis, and strategic applications of this key chemical entity.
Core Molecular Architecture and Physicochemical Properties
This compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system.[4] Its unique substitution pattern is critical to its chemical behavior and utility in drug design.
The structure is defined by:
-
An imidazo[1,2-a]pyridine nucleus, which imparts a planar and aromatic character.
-
A bromine atom at the C6 position . This heavy halogen significantly influences the molecule's electronic properties and serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The bromine enhances the electrophilicity at this position.[4]
-
A fluorine atom at the C8 position . Fluorine is a bioisostere of a hydrogen atom but with profound effects. Its high electronegativity can modulate the basicity of the pyridine nitrogen and create favorable interactions within enzyme active sites. Crucially, the C-F bond is exceptionally strong, and its introduction is a well-established strategy for blocking metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[4]
-
A methyl group at the C2 position . This small alkyl group can influence solubility and provides a steric element that can be optimized for specific biological target interactions.
These substitutions collectively enhance lipophilicity and metabolic stability, properties that are paramount in modern drug design.[4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFN₂ | - |
| Molecular Weight | 229.05 g/mol | [4] |
| CAS Number | 1446334-75-3 | [4] |
| XLogP3 | 2.2 - 2.6 | [5] |
| Topological Polar Surface Area | 17.3 Ų | [5] |
| Heavy Atom Count | 11 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Structural Diagram
A simplified representation of the this compound structure.
Elucidation of Molecular Structure: A Spectroscopic Approach
The definitive confirmation of the this compound structure relies on a suite of analytical techniques. Each method provides complementary information, creating a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.
-
¹H NMR (400 MHz, DMSO-d₆): The proton spectrum provides unambiguous evidence for the substitution pattern. Key expected signals include:
-
A singlet around δ 8.37 ppm corresponding to the proton on the imidazole ring (H-3).[4]
-
A doublet around δ 7.49 ppm for the proton on the pyridine ring (H-5).[4]
-
A singlet around δ 2.34 ppm integrating to three protons, confirming the methyl group (CH₃) at the C2 position.[4] The absence of signals for protons at the C6 and C8 positions validates their substitution.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum complements the proton data:
-
A signal around δ 145.1 ppm for the C2 carbon, shifted downfield by the attached nitrogen and methyl group.[4]
-
A signal around δ 132.1 ppm for the C6 carbon, identifiable by the C-Br coupling.[4]
-
A signal around δ 113.1 ppm for the C8 carbon, which would appear as a doublet due to coupling with the adjacent fluorine atom (¹JCF).[4]
-
-
¹⁹F NMR: A single resonance in the fluorine spectrum would definitively confirm the presence of the single fluorine atom at the C8 position.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The technique provides an exact mass measurement, which should align with the calculated mass of C₈H₆BrFN₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M+ and M+2) of nearly equal intensity, a characteristic signature for monobrominated compounds.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within the molecule. Prominent expected absorption bands include:
-
1220–1280 cm⁻¹: A strong band corresponding to the C-F stretching vibration.[4]
-
560–600 cm⁻¹: A band indicating the C-Br stretch.[4]
-
Aromatic C-H and C=C/C=N stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Spectroscopic Data Summary
| Technique | Key Observables | Inferred Structural Feature |
| ¹H NMR | Singlet (~2.34 ppm, 3H), Doublet (~7.49 ppm, 1H), Singlet (~8.37 ppm, 1H) | Confirms CH₃ at C2, H at C5, and H at C3. |
| ¹³C NMR | Signals for C-Br (~132.1 ppm) and a doublet for C-F (~113.1 ppm) | Confirms regiochemistry of Br at C6 and F at C8. |
| HRMS | Exact mass corresponding to C₈H₆BrFN₂; M+ and M+2 peaks in ~1:1 ratio | Validates elemental composition and presence of one Br atom. |
| IR | Strong C-F stretch (~1250 cm⁻¹); C-Br stretch (~580 cm⁻¹) | Confirms the presence of fluoro and bromo functional groups. |
Synthesis and Mechanistic Considerations
The synthesis of imidazo[1,2-a]pyridines is well-established, and the target molecule can be prepared through logical and efficient routes. The primary strategy involves the electrophilic halogenation of a pre-formed imidazo[1,2-a]pyridine core.
Proposed Synthetic Workflow: Electrophilic Halogenation
This approach provides excellent control over the regiochemistry of halogen installation. The causality behind this strategy is the differential reactivity of the imidazo[1,2-a]pyridine ring system, which is susceptible to electrophilic attack.
A proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude material is purified by column chromatography on silica gel to afford pure 6-bromo-2-methylimidazo[1,2-a]pyridine.
Causality: NBS is a mild and selective source of electrophilic bromine. The reaction proceeds preferentially at the electron-rich positions of the pyridine ring, with C6 being a common site of substitution.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile. Add Selectfluor® (1.1 eq).
-
Execution: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The final product is purified by column chromatography to yield this compound.
Causality: Selectfluor® is an electrophilic fluorinating agent. The C8 position is activated for this second electrophilic substitution, leading to the desired di-halogenated product. The conditions are controlled to ensure selective halogenation.[4]
Strategic Role in Drug Discovery
The title compound is not merely a chemical curiosity; it is a purpose-built intermediate for drug discovery programs. The strategic placement of its functional groups allows for systematic exploration of chemical space to optimize biological activity.
Structure-Activity Relationship (SAR) Implications
Logical relationships of substituents to drug properties.
-
Anticancer Applications: The imidazo[1,2-a]pyridine scaffold has been successfully used to develop covalent inhibitors, for instance, targeting KRAS G12C, a notorious cancer driver.[6] The 6-bromo position is an ideal anchor point to append the necessary pharmacophores and warheads to engage such targets.[6]
-
Anti-Infective Potential: Derivatives have shown significant promise as agents against tuberculosis by targeting key enzymes.[7] The fluorine at C8 can enhance metabolic stability, a critical parameter for drugs requiring long treatment regimens.
-
Broad Biological Activity: The core is being explored for activity against a range of targets including kinases, tubulin, and enzymes implicated in Alzheimer's disease.[2][3] The ability to rapidly generate diverse libraries of compounds from the 6-bromo intermediate is a key enabler of these discovery efforts.
Conclusion
This compound is a masterfully designed molecular entity. Its structure, confirmed by a robust combination of spectroscopic methods, is intrinsically linked to its function as a high-value intermediate in pharmaceutical research. The bromine atom provides a reactive site for building molecular complexity, while the fluorine and methyl groups are strategically placed to confer desirable drug-like properties such as metabolic stability and target affinity. For scientists and researchers in drug development, a thorough understanding of this molecule's structure and reactivity is not just an academic exercise—it is fundamental to leveraging its full potential in the creation of next-generation therapeutics.
References
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- Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are utilizing NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, has garnered attention for its potential applications in the development of novel therapeutics, including antimicrobial and anticancer agents[1]. The introduction of bromine and fluorine atoms at positions 6 and 8, respectively, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery programs[1]. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure.
Synthesis and Spectroscopic Confirmation: An Overview
The synthesis of this compound typically involves the electrophilic halogenation of the 2-methylimidazo[1,2-a]pyridine parent molecule. This is commonly achieved using N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for the introduction of the fluorine atom. The reactions are generally performed in a suitable organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure regioselectivity[1].
Caption: Synthetic route to this compound.
Following synthesis, confirmation of the structure is unequivocally achieved through a combination of spectroscopic techniques, with NMR being the most definitive.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton in the molecule. The spectrum, typically recorded in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆), reveals characteristic chemical shifts and coupling patterns.
Predicted and Observed ¹H NMR Data
| Proton | Predicted δ (ppm) | Observed δ (ppm) in DMSO-d₆[1] | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.3 - 8.5 | 8.37 | s | - |
| H-5 | 7.4 - 7.6 | 7.49 | d | J = 1.4 |
| H-7 | 7.0 - 7.3 | Not Reported | d | ~2.0 (Predicted) |
| 2-CH₃ | 2.3 - 2.5 | 2.34 | s | - |
Note: The chemical shift for H-7 has been estimated based on the analysis of substituent effects on the parent 2-methylimidazo[1,2-a]pyridine scaffold.
Interpretation of the ¹H NMR Spectrum
H-3 (δ 8.37, singlet): The proton at the 3-position of the imidazole ring is typically the most deshielded proton in the imidazo[1,2-a]pyridine system, appearing as a singlet due to the absence of adjacent protons. Its downfield chemical shift is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the overall aromaticity of the fused ring system.
H-5 (δ 7.49, doublet, J = 1.4 Hz): The proton at the 5-position is part of the pyridine ring. Its chemical shift is influenced by the electronegative nitrogen atom and the bromine at the 6-position. The observed small coupling constant (J = 1.4 Hz) is characteristic of a four-bond coupling (⁴J) with the proton at the 7-position.
H-7 (Predicted δ 7.0 - 7.3, doublet): The chemical shift of the H-7 proton is influenced by the neighboring bromine and fluorine atoms. The electron-donating effect of the fluorine atom through resonance may lead to a slight upfield shift compared to a non-fluorinated analogue. It is expected to appear as a doublet due to coupling with H-5.
2-CH₃ (δ 2.34, singlet): The methyl group at the 2-position of the imidazole ring appears as a sharp singlet in the aliphatic region of the spectrum. Its chemical shift is relatively unperturbed by the substituents on the pyridine ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the electronic environment of each carbon atom in the molecule. The spectrum is typically recorded with proton decoupling, resulting in a series of singlet peaks.
Predicted and Observed ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Observed δ (ppm) in DMSO-d₆[1] | Multiplicity (Coupled) | Coupling Constant (J) in Hz (Predicted) |
| C-2 | 144 - 146 | 145.1 | q | ¹J(C-H) ~185 |
| C-3 | 112 - 115 | Not Reported | d | ¹J(C-H) ~180 |
| C-5 | 115 - 118 | Not Reported | d | ¹J(C-H) ~165 |
| C-6 | 131 - 133 | 132.1 | s | - |
| C-7 | 110 - 113 | Not Reported | d | ¹J(C-H) ~165, ²J(C-F) ~20-30 |
| C-8 | 112 - 114 | 113.1 | d | ¹J(C-F) ~240-260 |
| C-8a | 135 - 138 | Not Reported | s | ³J(C-F) ~5-10 |
| 2-CH₃ | 14 - 16 | Not Reported | q | ¹J(C-H) ~128 |
Note: The chemical shifts for C-3, C-5, C-7, C-8a, and the methyl carbon, along with the coupling constants, have been estimated based on known substituent effects and data from similar compounds.
Interpretation of the ¹³C NMR Spectrum
Caption: Key features in the ¹³C NMR spectrum of the title compound.
C-2 (δ 145.1): This quaternary carbon is significantly deshielded due to its position between two nitrogen atoms in the imidazole ring.
C-6 (δ 132.1): The chemical shift of the carbon atom bonded to bromine is influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.
C-8 (δ 113.1): The carbon atom directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)), typically in the range of 240-260 Hz, which would be observable in a proton-coupled ¹³C NMR spectrum. This large coupling is a definitive indicator of a direct C-F bond.
Other Carbons: The remaining carbon signals are predicted based on the electronic effects of the substituents. The presence of the fluorine atom will also introduce smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings to adjacent carbon atoms, which can be valuable for spectral assignment using more advanced NMR techniques like HSQC and HMBC.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer for the specific probe and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Typical spectral parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (depending on sample concentration)
-
¹³C NMR Acquisition:
-
Tune and shim the spectrometer for the ¹³C frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical spectral parameters:
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are consistent with the proposed structure and are influenced by the electronic effects of the fused ring system and the halogen substituents. A thorough understanding of these spectra, as outlined in this guide, is essential for the unambiguous characterization of this important heterocyclic compound and its analogues in a research and development setting.
References
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique chemical architecture has proven to be a versatile template for the design of potent and selective therapeutic agents across a remarkable spectrum of biological activities. This guide provides a comprehensive overview of the multifaceted biological landscape of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. From anticancer and antimicrobial to anti-inflammatory and antiviral applications, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.[3]
A Versatile Pharmacophore with a Broad Therapeutic Index
The imidazo[1,2-a]pyridine scaffold is not merely a synthetic curiosity; it forms the core of several commercially available drugs, including zolpidem (insomnia), alpidem (anxiolytic), and olprinone (cardiotonic), underscoring its clinical relevance and favorable pharmacokinetic properties.[2][3][4] The inherent drug-like qualities of this scaffold have spurred extensive research, leading to the identification of derivatives with potent activities against a host of challenging diseases.
Anticancer Activity: A Dominant Area of Investigation
The development of novel anticancer agents remains a paramount challenge in modern medicine, with drug resistance and off-target toxicity being significant hurdles.[5] Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this arena, exhibiting potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, cervix, and liver.[6][7]
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant body of research has focused on elucidating the molecular mechanisms underpinning the anticancer effects of these compounds. A primary mode of action involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8][5] Its hyperactivation is a common feature of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[9][10] For instance, some derivatives have demonstrated nanomolar inhibitory concentrations (IC50) against PI3Kα.[9] By targeting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6][9]
Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[8][5]
Other Kinase Inhibition: Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of other crucial kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, and Nek2.[11][12][13][14]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway and how its inhibition by imidazo[1,2-a]pyridine derivatives can trigger apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for potent anticancer activity. The nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence potency and selectivity. For example, substitutions at the C2, C3, and C7 positions have been extensively explored, with specific moieties leading to enhanced activity against various cancer cell lines.[15][16]
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound 6 | Varies | Melanoma (A375) | 9.7 - 44.6 | [9] |
| Thiazole-substituted | Thiazole at C3 | Melanoma (A375) | 0.14 | [9] |
| Thiazole-substituted | Thiazole at C3 | Cervical (HeLa) | 0.21 | [9] |
| IP-5 | Varies | Breast (HCC1937) | 45 | [6][17] |
| IP-6 | Varies | Breast (HCC1937) | 47.7 | [6][17] |
| Compound 28e | Varies | Gastric (MGC-803) | 0.038 | [13] |
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental experiment to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The imidazo[1,2-a]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Modulation of STAT3/NF-κB signaling by imidazo[1,2-a]pyridine derivatives.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the broad spectrum of biological activities highlights its potential to address a wide range of unmet medical needs. Future research will likely focus on further optimizing the potency and selectivity of these derivatives, as well as exploring novel therapeutic applications. The integration of computational methods, such as molecular docking and structure-based drug design, will undoubtedly accelerate the development of the next generation of imidazo[1,2-a]pyridine-based drugs. This guide provides a solid foundation for researchers and drug development professionals to build upon as they harness the therapeutic potential of this remarkable heterocyclic core.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules. Available at: [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry. Available at: [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets. Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. Available at: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. Available at: [Link]
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Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. Available at: [Link]
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Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. ResearchGate. Available at: [Link]
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The Strategic Incorporation of Bromine and Fluorine in Imidazo[1,2-a]pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals
Executive Summary
The imidazo[1,2-a]pyridine (IP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2][3][4] Its unique bicyclic 5,6-fused heterocyclic structure is a key feature in numerous clinical drugs and developmental candidates, demonstrating efficacy in areas including oncology, infectious diseases, and central nervous system disorders.[2][5] Strategic functionalization of the IP core is paramount for modulating its pharmacological profile. Among the most impactful modifications is the introduction of halogens, particularly bromine and fluorine. This guide provides an in-depth technical analysis of the distinct and often complementary roles these two halogens play in shaping the biological activity, selectivity, and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives.
Introduction: The Imidazo[1,2-a]pyridine Core and the Rationale for Halogenation
The IP scaffold's value lies in its rigid, planar structure with a nitrogen bridgehead, offering multiple sites for substitution (primarily C2, C3, C6, C7, and C8) to fine-tune interactions with biological targets.[6] Halogenation is a time-tested strategy in drug design to enhance potency, modulate metabolic stability, and improve pharmacokinetic (PK) profiles. Fluorine and bromine, while both halogens, exert profoundly different effects due to their disparate physicochemical properties.
-
Fluorine: As the most electronegative element, its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is substantial. It is often used to block metabolic oxidation, alter pKa, and enhance binding affinity through favorable electrostatic interactions.[7]
-
Bromine: Larger and more polarizable than fluorine, bromine can introduce significant steric bulk and, crucially, act as a powerful halogen bond donor. This non-covalent interaction, where the electropositive crown of the bromine atom interacts with a Lewis base (e.g., a carbonyl oxygen or nitrogen in a protein active site), can dramatically increase binding affinity and selectivity.
The choice between fluorine and bromine is therefore a critical decision in the lead optimization process, driven by the specific therapeutic target and desired pharmacological outcome.
The Unique Contributions of Fluorine
The incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold is a key strategy for enhancing drug-like properties.[8][9] Its effects are multifaceted, influencing everything from metabolic stability to target engagement.
Metabolic Blocking and Pharmacokinetic Enhancement
One of the primary applications of fluorine is to block sites of metabolic oxidation. By replacing a hydrogen atom on an aromatic ring with a fluorine atom, chemists can prevent cytochrome P450 (CYP) enzymes from hydroxylating that position, thereby increasing the compound's metabolic stability and half-life.
Furthermore, strategic fluorination can significantly improve bioavailability. In the development of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors based on the IP core, the introduction of a fluorine atom onto a piperidine substituent was found to reduce P-glycoprotein (Pgp) mediated efflux.[7] This led to a significant improvement in oral exposure and bioavailability in rat pharmacokinetic studies.[7] The fluorine atom lowered the pKa of the piperidine amine, which is thought to increase passive permeability and reduce recognition by efflux transporters.[7]
Modulating Potency and Selectivity
Fluorine's strong electron-withdrawing nature can alter the electronic distribution of the IP ring system, which can enhance binding to the target protein. In the development of antitubercular agents, imidazo[1,2-a]pyridine-3-carboxamides featuring a fluorine atom on a biaryl ether side chain demonstrated outstanding, low nanomolar potency against Mycobacterium tuberculosis (Mtb).[10][11] The presence of fluorine at the 7-position of the IP core also influences its reactivity and potential biological activity, playing a crucial role in the development of compounds that inhibit IRAK and FLT3 enzymes for cancer therapy.[12]
Synthetic Strategies for Fluorination
Several methods exist for introducing fluorine into the IP scaffold. A common approach is electrophilic fluorination using reagents like Selectfluor, which allows for regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines.[13] More recent, innovative methods include base-mediated [3+3] annulation cascades that build the fluorinated ring system from acyclic precursors, offering a transition-metal-free and atom-economical route.[8][9][14]
Experimental Protocol: Regioselective C-3 Fluorination with Selectfluor
This protocol is adapted from methodologies for direct electrophilic fluorination of the electron-rich C-3 position of the imidazo[1,2-a]pyridine core.[13]
-
Dissolution: Dissolve the starting 2-substituted imidazo[1,2-a]pyridine (1.0 eq) in an appropriate aqueous solvent system (e.g., acetonitrile/water).
-
Addition of Reagents: Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Fluorinating Agent: Add Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the 3-fluoro-imidazo[1,2-a]pyridine.
Diagram: Logical Workflow for Halogen Introduction This diagram outlines the decision-making process and general workflow for incorporating halogens into the imidazo[1,2-a]pyridine scaffold during lead optimization.
Caption: Workflow for selecting and evaluating halogenated IP derivatives.
The Distinctive Influence of Bromine
Bromine's larger size and greater polarizability compared to fluorine give it a distinct role in modulating the activity of imidazo[1,2-a]pyridines.
Potentiation through Halogen Bonding
A key advantage of incorporating bromine is its ability to form strong halogen bonds. This interaction can provide a significant enthalpic contribution to ligand binding, leading to substantial increases in potency. In the development of antitubercular agents, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was synthesized, with the 4-bromo substituted analog demonstrating excellent activity and a favorable safety and pharmacokinetic profile.[15][16] Similarly, in the development of ligands for detecting beta-amyloid plaques, a bromo derivative of the IMPY scaffold showed a high binding affinity (Ki = 10 nM), comparable to its iodo counterpart.[17][18] This suggests a specific, favorable interaction enabled by the larger halogen.
Structure-Activity Relationship (SAR) Insights
SAR studies frequently highlight the positive impact of bromine. For instance, in a series of anticancer imidazo[1,2-a]pyridines, substitutions on the phenyl ring at the C2 position were explored. The introduction of a para-chlorine atom significantly improved activity against E. coli, which was attributed to enhanced lipophilicity and better target interaction.[19] While this example uses chlorine, bromine is often used to achieve similar or even stronger effects due to its greater polarizability. The C3 position is also a common site for bromination, often serving as a handle for further synthetic transformations like Suzuki-Miyaura cross-coupling reactions to build more complex structures.[20]
Synthetic Strategies for Bromination
The introduction of bromine onto the IP core is typically straightforward. Electrophilic brominating agents such as N-Bromosuccinimide (NBS) or sodium bromite are commonly used for the regioselective bromination of the C3 position.[20][21][22] Modern, environmentally friendly methods often use visible light photocatalysis or transition-metal-free conditions.[20][22][23]
Experimental Protocol: Transition-Metal-Free C-3 Bromination
This protocol is based on efficient methods using sodium bromite as the halogen source.[20][21]
-
Reaction Setup: To a solution of the 2-substituted imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid, add sodium bromite (NaBrO₂) (1.5 eq).
-
Acidification: Slowly add an acid, such as aqueous HCl or acetic acid, to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the residue by flash column chromatography to afford the 3-bromo-imidazo[1,2-a]pyridine.
Comparative Analysis and Structure-Activity Relationships (SAR)
Direct comparison of fluorine- and bromine-substituted analogs within the same series provides the clearest insight into their respective roles. A notable example comes from the optimization of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents.
In one study, researchers compared analogs with different substituents on the IP core and the side chain.[10] The data revealed that large, lipophilic biaryl ethers attached to the carboxamide were crucial for nanomolar potency.[10][11][16] When comparing a chlorine-substituted biaryl ether (compound 16 ) with a fluorine-substituted one (compound 18 ), both exhibited outstanding potency, with MICs of 0.006 µM and 0.004 µM, respectively.[10][11] This demonstrates that in this specific context, both small and large halogens can be accommodated and contribute positively to activity, likely through different mechanisms (e.g., electrostatic vs. hydrophobic/halogen bonding interactions).
SAR Data Summary Table: Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | R7 on IP Core | Side Chain Halogen | MIC (µM) vs. Mtb H37Rv | clogP | Reference |
| 15 | -CH₃ | 4'-Cl (on phenoxy) | 0.02 | 6.06 | [10][11] |
| 16 | -CH₃ | 4'-Cl (on biphenyl ether) | 0.006 | 6.41 | [10][11] |
| 18 | -Cl | 4'-F (on biphenyl ether) | 0.004 | 5.84 | [10][11] |
This table is a synthesized representation of data presented in the cited literature for comparative purposes.
The data shows that moving from a simple phenoxy side chain (15 ) to a larger biphenyl ether (16 , 18 ) dramatically increases potency.[10][11] Interestingly, replacing the 7-methyl group with a 7-chloro group while keeping the fluorinated biphenyl ether side chain (comparing compound 18 to a conceptual 7-methyl analog) was noted to diminish activity approximately 5-fold, highlighting the complex interplay of substitutions across the entire molecule.[10][11]
Diagram: Halogen Properties and Their Impact on Drug Design This diagram illustrates the key physicochemical properties of fluorine and bromine and how they translate into strategic advantages in the design of imidazo[1,2-a]pyridine-based drugs.
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An In-depth Technical Guide to 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine: A Pivotal Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, a key heterocyclic intermediate in modern drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. The incorporation of a bromine atom at the 6-position and a fluorine atom at the 8-position of the 2-methylimidazo[1,2-a]pyridine system endows the molecule with unique electronic and pharmacokinetic properties, making this compound a highly valuable building block in the synthesis of complex pharmaceutical agents.[2]
The strategic placement of the halogen atoms influences the molecule's reactivity and metabolic stability. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the fluorine atom can enhance binding affinity to target proteins and improve metabolic profiles. This unique substitution pattern makes this intermediate particularly relevant in the development of treatments for infectious diseases like tuberculosis.[2][3][4][5][6]
Synthesis of this compound: A Proposed Pathway
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of related imidazo[1,2-a]pyridines. The most common and reliable approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
Proposed Synthetic Scheme
A logical approach to the synthesis of the target compound involves the reaction of 3-bromo-5-fluoropyridin-2-amine with chloroacetone. This reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine ring system.
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 3-bromo-5-fluoropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetone (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₈H₆BrFN₂ |
| Molecular Weight | 229.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (ppm): 7.8-8.0 (d, 1H), 7.4-7.6 (s, 1H), 2.4-2.6 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | Expected shifts (ppm): 150-155 (C-F), 140-145, 120-130, 110-120, 100-105 (C-Br), 15-20 (CH₃) |
| Mass Spectrometry (EI) | m/z: 228, 230 [M]⁺ |
Analytical Methods for Quality Control
To ensure the suitability of this compound for use in pharmaceutical synthesis, robust analytical methods for purity determination and impurity profiling are required.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a standard approach for assessing the purity of the intermediate.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[7]
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-400.
Caption: Analytical workflow for quality control.
Application in Drug Development: A Case Study in Tuberculosis Research
The unique structural features of this compound make it a valuable intermediate in the synthesis of novel anti-tubercular agents. Several patents from pharmaceutical companies and research institutions describe the use of imidazo[1,2-a]pyridine derivatives for the treatment of tuberculosis.[3][4][5][6] These compounds often target essential enzymes in Mycobacterium tuberculosis, the causative agent of TB.
While a specific, publicly disclosed drug candidate directly synthesized from this compound is not yet identified, the patent literature suggests its utility in generating libraries of compounds for screening against this and other diseases. The bromo and fluoro substituents are key for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be readily available, the following guidelines are recommended based on the safety profiles of similar halogenated aromatic compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important pharmaceutical intermediate with significant potential in the synthesis of novel drug candidates, particularly in the field of anti-infectives. Its synthesis, while not yet widely documented, can be achieved through established chemical transformations. Robust analytical methods are crucial for ensuring its quality and purity for use in drug development. As research into new therapeutics continues, the demand for versatile and well-characterized building blocks like this compound is expected to grow, further solidifying its role in the advancement of medicinal chemistry.
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discovery and history of imidazo[1,2-a]pyridine synthesis
An In-Depth Technical Guide to the Discovery and Synthetic History of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-cancer, anti-tuberculosis, and anti-inflammatory properties.[1][2][3] Its unique electronic and structural characteristics have also made it a valuable component in materials science.[4][5] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for constructing this vital heterocyclic system. We will traverse the timeline from the seminal classical condensations to the advent of efficient one-pot procedures, multi-component reactions, and modern catalytic strategies. This narrative is designed to offer not just a chronological account, but a deeper understanding of the causality behind methodological evolution, providing field-proven insights for contemporary researchers.
The Genesis: Tschitschibabin's Foundational Condensation
The history of imidazo[1,2-a]pyridine synthesis begins in 1925 with the pioneering work of Aleksei Tschitschibabin.[6][7] His method established the most fundamental approach to this scaffold: the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[7] In the initial report, 2-aminopyridine was reacted with bromoacetaldehyde at high temperatures (150-200 °C) in a sealed tube to afford the parent imidazo[1,2-a]pyridine, albeit in modest yields.[6][7]
This reaction, now known as the Tschitschibabin synthesis, laid the mechanistic groundwork for nearly a century of subsequent research. The process begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amine and the carbonyl group, which, after dehydration, results in the aromatic bicyclic system.[7][8]
Causality and Significance:
The brilliance of Tschitschibabin's approach lies in its straightforwardness, utilizing the inherent nucleophilicity of the two distinct nitrogen atoms in 2-aminopyridine to forge the imidazole ring onto the pyridine core. This two-component condensation became the gold standard, though its initial limitations—harsh reaction conditions, the lachrymatory nature of many α-haloketones, and sometimes moderate yields—spurred the development of numerous refinements.[7][9]
Caption: Mechanism of the Tschitschibabin Synthesis.
Protocol 1: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a modern, optimized version of the classical Tschitschibabin condensation, demonstrating a catalyst- and solvent-free approach.[6]
-
Reactant Preparation: In a 25 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol, 94 mg) and α-bromoacetophenone (1.0 mmol, 199 mg).
-
Reaction Execution: Heat the reaction mixture at 60 °C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After completion, add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask and stir for 10 minutes to neutralize the hydrobromic acid formed.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylimidazo[1,2-a]pyridine.
A Tandem Approach: The Ortoleva-King Reaction
A significant advancement came with the application of the Ortoleva-King reaction, which provides a one-pot route to imidazo[1,2-a]pyridines from readily available acetophenones instead of lachrymatory α-haloketones.[9][10] This method involves heating an active methyl or methylene compound (like an acetophenone) with iodine and a pyridine base.[9] The reaction proceeds through the in situ formation of a pyridinium salt, which then undergoes base-mediated cyclization to form the final product.[9][11]
Causality and Significance:
The Ortoleva-King approach ingeniously circumvents the need to pre-synthesize or handle unstable α-haloketones.[9] By generating the key pyridinium intermediate in the first step of a tandem, one-pot process, it improves the safety and efficiency of the synthesis. This methodology is particularly effective for a broad range of acetophenones.[9]
Caption: Workflow for the Ortoleva-King Synthesis.
Protocol 2: One-Pot Synthesis via Ortoleva-King Reaction
This protocol is adapted from a study optimizing the one-pot synthesis of various imidazo[1,2-a]pyridines.[9]
-
Step 1 (Ortoleva-King Reaction): In a sealed vial, combine the desired acetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (I₂) (1.2 mmol).
-
Heating: Heat the neat (solvent-free) mixture at 110 °C for 4 hours with magnetic stirring.
-
Step 2 (Cyclization): Cool the reaction mixture to room temperature. Add 10 mL of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Second Heating: Heat the mixture at 100 °C for 1 hour.
-
Work-up and Purification: After cooling, extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography on silica gel to obtain the desired product.
The Era of Convergence: Multi-Component Reactions (MCRs)
The demand for rapid synthesis of large and diverse compound libraries in drug discovery catalyzed the adoption of multi-component reactions (MCRs). For imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example.[12][13] This is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[5][12]
Causality and Significance:
The GBB reaction epitomizes atom economy and convergent synthesis. By combining three simple, diverse building blocks in a single step, it allows for the rapid generation of highly substituted and complex imidazo[1,2-a]pyridines.[13] The reaction proceeds via the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular 5-endo-dig cyclization leads to the final product.[13] This high degree of convergence is invaluable for creating libraries for high-throughput screening.
Caption: Simplified Mechanism of the GBB Reaction.
Protocol 3: Iodine-Catalyzed GBB Synthesis
This protocol describes an efficient, iodine-catalyzed three-component synthesis performed at room temperature.[14]
-
Reactant Setup: To a solution of an aromatic aldehyde (1.0 mmol) in 5 mL of dichloromethane (DCM), add 2-aminopyridine (1.0 mmol) and iodine (I₂) (10 mol%).
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's completion by TLC (typically 2-4 hours).
-
Work-up: Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product via column chromatography on silica gel (100-200 mesh) using an ethyl acetate/petroleum ether mixture as the eluent.
Modern Frontiers: Catalysis and C-H Functionalization
Recent decades have witnessed a surge in the development of more sophisticated and sustainable methods, largely driven by transition-metal catalysis. Copper-catalyzed reactions, in particular, have become widespread for constructing the imidazo[1,2-a]pyridine core.[15] These methods often involve aerobic oxidation and allow for the coupling of diverse starting materials, such as 2-aminopyridines with ketones, nitroolefins, or ketone oxime esters.[11][16] Furthermore, direct C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring has emerged as a powerful strategy for late-stage diversification, enabling the introduction of various functional groups at specific positions without the need for pre-functionalized substrates.[3]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic strategy depends on factors such as desired substitution patterns, substrate availability, and scalability. The following table provides a comparative overview of the primary methods discussed.
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Synthesis | 2-Aminopyridine + α-Haloketone | Base or heat, various solvents | 20-95%[6][7] | Fundamentally simple, broad substrate scope. | Requires α-haloketones (often lachrymatory), can require harsh conditions.[9] |
| Ortoleva-King Reaction | 2-Aminopyridine + Acetophenone | I₂, neat or in solvent, 100-110°C, followed by base. | 40-65%[9] | One-pot, avoids handling of α-haloketones, uses readily available starting materials.[9][10] | Can require high temperatures, yields are typically moderate to good.[12] |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., I₂, Sc(OTf)₃), often room temp. | 65-90%[5][14] | High convergence, excellent for library synthesis, high atom economy, mild conditions.[13] | Isocyanides can be toxic and have unpleasant odors. |
| Copper-Catalyzed Coupling | 2-Aminopyridine + Ketone/Nitroolefin | Cu(I) salt (e.g., CuI, CuBr), oxidant (often air), solvent (e.g., DMF), 80-120°C. | 70-90%[11][16] | Utilizes air as a green oxidant, broad functional group tolerance, good yields. | Requires metal catalyst which may need to be removed from the final product. |
Conclusion
The journey of imidazo[1,2-a]pyridine synthesis from Tschitschibabin's initial discovery to modern catalytic and multi-component reactions reflects the broader evolution of organic chemistry. Each successive methodology was born from a need to address the limitations of its predecessors—be it safety, efficiency, complexity, or environmental impact. For today's researchers, this rich history provides a powerful and versatile toolkit. Understanding the causality behind the development of these methods allows for a more rational selection of synthetic routes, enabling the efficient and innovative construction of novel imidazo[1,2-a]pyridine derivatives for the ongoing discovery of new medicines and materials.
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
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Danyliv, Y. O., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5383–5393.
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Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(06), 661–663.
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de F. Alves, M. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
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Bakr, R. B., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35205.
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Murugan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37311–37322.
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry.
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Shaikh, M., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal.
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575.
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Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2017). ResearchGate.
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Kumar, A., et al. (2020). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Bioorganic Chemistry, 94, 103444.
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Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate.
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Chichibabin pyridine synthesis. (n.d.). Wikipedia.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI.
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry and drug development.[1] The unique substitution pattern, featuring a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position, imparts distinct physicochemical properties crucial for designing novel therapeutic agents.[1] This guide details a validated, step-by-step protocol, explains the underlying reaction mechanism, and offers practical insights for researchers to achieve a successful and reproducible synthesis.
Introduction and Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[4]
The target molecule, this compound, is of particular interest for several reasons:
-
Bromine at C6: Provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse compound libraries. It also enhances electrophilicity.[1]
-
Fluorine at C8: Increases metabolic stability and lipophilicity by introducing a strong electron-withdrawing group, which can improve a molecule's pharmacokinetic profile and binding affinity to target enzymes.[1]
-
Methyl at C2: This group can contribute to steric and electronic interactions within a binding pocket, potentially enhancing selectivity and potency.
The most reliable and well-established method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] This application note details a specific adaptation of this classic reaction for our target molecule.
Overall Synthetic Workflow
The synthesis proceeds via a one-pot condensation reaction between 2-amino-5-bromo-3-fluoropyridine and chloroacetone. The reaction involves an initial nucleophilic substitution followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.
Caption: High-level overview of the synthetic workflow.
Reaction Mechanism
The reaction proceeds through a well-understood three-step mechanism:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-amino-5-bromo-3-fluoropyridine ring attacks the α-carbon of chloroacetone, displacing the chloride ion. This forms a pyridinium salt intermediate.[5][6]
-
Intramolecular Cyclization: The exocyclic amino group (now more nucleophilic) performs an intramolecular attack on the electrophilic carbonyl carbon of the acetone moiety. This results in the formation of a five-membered ring, creating a bicyclic hydroxylated intermediate.
-
Dehydration: Under the heated reaction conditions, this intermediate readily eliminates a molecule of water to form a stable, aromatic imidazo[1,2-a]pyridine ring system. The base (sodium bicarbonate) neutralizes the HCl and HBr generated during the reaction sequence.[7]
Caption: The three-step mechanism of the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Molar Eq. | Amount (Example Scale) | Notes |
| 2-Amino-5-bromo-3-fluoropyridine | 191.00 g/mol | 1.0 | 5.00 g (26.18 mmol) | Starting material.[8] |
| Chloroacetone | 92.52 g/mol | 1.1 | 2.66 mL (3.08 g, 33.28 mmol) | Lachrymator, handle in a fume hood.[9] |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 1.5 | 3.30 g (39.27 mmol) | Mild base to neutralize acid byproduct.[7] |
| Ethanol (Absolute) | - | - | 100 mL | Reaction solvent. |
| Ethyl Acetate | - | - | ~300 mL | Extraction solvent. |
| Saturated NaCl Solution (Brine) | - | - | ~50 mL | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (5.00 g, 26.18 mmol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (3.30 g, 39.27 mmol) to the solution. In a fume hood, carefully add chloroacetone (2.66 mL, 33.28 mmol) to the reaction mixture dropwise.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain the pure this compound.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected M.W.: 229.05 g/mol ).
-
Melting Point: To assess the purity of the crystalline product. The melting point for the related compound 2-amino-3-bromo-5-fluoropyridine is 62-66 °C, providing a baseline for a substituted pyridine starting material.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature. |
| Degradation of chloroacetone. | Use freshly opened or purified chloroacetone. Chloroacetone can degrade on storage.[9] | |
| Low Yield | Inefficient extraction. | Perform a second or third extraction of the aqueous layer with ethyl acetate. |
| Loss of product during purification. | Optimize the solvent system for recrystallization to maximize recovery. | |
| Impure Product | Incomplete reaction or side reactions. | Ensure the molar equivalents of reagents are correct. Purify carefully using column chromatography. |
| Insufficient washing during workup. | Ensure all aqueous-soluble impurities are removed by washing thoroughly with water and brine. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All steps involving chloroacetone and volatile organic solvents must be performed in a certified chemical fume hood. Chloroacetone is a potent lachrymator and is toxic.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
-
Hazardous Reagents: 2-Amino-5-bromo-3-fluoropyridine is classified as an irritant and acutely toxic.[10] Avoid inhalation, ingestion, and skin contact.
References
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- Reaction of ?-chloro-?-isonitrosoacetone with aminopyridines. (n.d.). CoLab.
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- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
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- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- MedChemExpress. (n.d.). 2-Amino-3-bromo-5-fluoropyridine.
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Strategic Synthesis of the Imidazo[1,2-a]pyridine Scaffold: Reaction Conditions and Mechanistic Insights
An Application Guide for the Synthetic Chemist
The imidazo[1,2-a]pyridine core is a privileged heterocyclic framework, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2][3] Its unique electronic properties and structural rigidity have made it a cornerstone in drug development, leading to blockbuster drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[4][5][6] This guide, intended for researchers in synthetic and medicinal chemistry, provides an in-depth analysis of the key synthetic strategies for constructing this scaffold, moving beyond mere procedural lists to explain the causality behind experimental choices.
The Classical Approach: Condensation of 2-Aminopyridines and α-Haloketones (Tschitschibabin Reaction)
The most traditional and direct route to the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, typically an α-bromoketone.[1][7][8] This method's reliability and simplicity have cemented its place in the synthetic chemist's toolbox.
Mechanistic Rationale
The reaction proceeds via a two-step sequence:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.
The choice of the endocyclic nitrogen as the initial nucleophile is a key feature. Its higher nucleophilicity compared to the exocyclic amine is crucial for the regioselectivity of the initial alkylation, setting the stage for the subsequent cyclization.
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Application Note: High-Purity Isolation of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine for Drug Discovery Applications
Abstract
6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role in the development of novel therapeutics. The reliability of downstream biological data, structure-activity relationship (SAR) studies, and preclinical development hinges on the exceptionally high purity of this intermediate. This guide provides a comprehensive, field-proven framework for the purification of this compound from a crude synthetic mixture. We present a two-stage purification strategy, combining flash column chromatography for bulk impurity removal with a final recrystallization step to achieve >99% purity. Detailed, step-by-step protocols are provided, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible outcomes for researchers in drug discovery and development.
Introduction: The Imperative for Purity
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in drug discovery, forming the core of numerous clinically relevant agents.[1][2] The specific analogue, this compound, incorporates functionalities that enhance metabolic stability and modulate electronic properties, making it a valuable intermediate for targeted therapies.[3] However, the synthetic routes to this compound, often involving condensation or halogenation reactions, can generate a variety of impurities, including unreacted starting materials, regioisomers, and reaction by-products.[3]
Physicochemical Profile & Impurity Analysis
A successful purification begins with a thorough understanding of the target molecule's properties and potential contaminants.
2.1. Physicochemical Properties
The purification strategy is directly informed by the physicochemical characteristics of the target compound.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₆BrFN₂ | - |
| Molecular Weight | 229.05 g/mol | Affects diffusion rates but is secondary to polarity in chromatographic separations.[4] |
| Appearance | Typically an off-white to light-yellow solid | Color may indicate the presence of high molecular weight or conjugated impurities. |
| Polarity | Moderately polar | Ideal for normal-phase silica gel chromatography; soluble in moderately polar solvents like EtOAc and DCM. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Sparingly soluble in Hexane, Water. | Dictates the choice of solvents for both chromatography and recrystallization. |
2.2. Common Potential Impurities
Based on typical synthetic routes, such as the condensation of a substituted 2-aminopyridine with an α-haloketone, the following impurities should be anticipated:
-
Unreacted Starting Materials: e.g., 5-bromo-3-fluoro-2-aminopyridine and chloroacetone.
-
Regioisomers: If the starting aminopyridine can cyclize in multiple ways.
-
Over-halogenated By-products: Arising from non-selective halogenation steps.
-
Polymeric Materials: High molecular weight, often colored, by-products.
-
Residual Solvents: From the reaction and initial work-up (e.g., Ethanol, Acetonitrile).[3]
Integrated Purification Workflow
We recommend a sequential, two-stage purification strategy. The initial stage, flash column chromatography, is designed to rapidly remove the bulk of impurities. The second stage, recrystallization, serves as a polishing step to remove trace contaminants and yield a highly ordered, crystalline final product with superior stability and handling characteristics.
Caption: Integrated workflow for high-purity isolation.
Protocol 1: Flash Column Chromatography
This protocol is optimized for the efficient removal of impurities with different polarities from the target compound.
4.1. Principle of the Method Normal-phase flash chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer on the silica.
4.2. Pre-Analysis: TLC Method Development Causality: Thin-Layer Chromatography (TLC) is a crucial preliminary step. It allows for the rapid and inexpensive determination of an optimal solvent system (mobile phase) that provides adequate separation between the desired product and its impurities. The goal is to achieve a retention factor (Rƒ) of ~0.25-0.35 for the target compound, ensuring good separation and a reasonable elution time.
4.3. Detailed Step-by-Step Protocol
-
Stationary Phase Selection: Use silica gel, 230–400 mesh (40-63 µm), which is standard for high-resolution flash chromatography of small molecules.[5]
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). A typical starting point for imidazo[1,2-a]pyridines is a 7:3 (v/v) mixture of Hexane:EtOAc.[5] Adjust the ratio based on TLC results to achieve the target Rƒ.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed, avoiding cracks or channels.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully layer this powder on top of the packed column. Rationale: Dry loading prevents solvent-related band broadening and improves separation efficiency compared to direct liquid injection.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, move from 9:1 to 8:2, and finally to 7:3 Hexane:EtOAc.
-
Collect fractions (e.g., 10-20 mL per tube) throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine all fractions that show a single, pure spot corresponding to the Rƒ of the target compound.
-
-
Solvent Removal: Evaporate the solvent from the pooled pure fractions under reduced pressure to yield the partially purified product.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Industry standard for high-resolution separation of moderately polar small molecules.[5] |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Offers excellent resolving power for imidazo[1,2-a]pyridines and allows for fine-tuning of polarity.[5][6] |
| Typical Rƒ Target | 0.25 - 0.35 | Provides optimal balance between separation from impurities and efficient elution time. |
| Loading Method | Dry Loading | Minimizes band broadening, leading to sharper peaks and superior separation. |
Protocol 2: Recrystallization
This final polishing step leverages differences in solubility to remove trace impurities, resulting in a highly pure, crystalline solid.
5.1. Principle of the Method Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution while impurities remain dissolved.[7]
5.2. Solvent System Selection Causality: The choice of solvent is the most critical parameter for successful recrystallization.[8] An ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, a binary solvent system often provides the best results.
Caption: Decision workflow for binary solvent recrystallization.
5.3. Detailed Step-by-Step Protocol
-
Dissolution: Place the semi-purified solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate) with stirring until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved.
Final Purity and Identity Verification
The purity and identity of the final product must be rigorously confirmed using orthogonal analytical methods.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A high-resolution reversed-phase method can separate the main component from trace impurities. Purity is typically reported as the area percentage of the main peak.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no structural isomers or proton-containing impurities are present.[11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of its identity.[10]
A successful purification campaign will yield a product with >99% purity by HPLC, with NMR and MS data consistent with the structure of this compound.
References
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MDPI. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
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Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ACS Publications. (2010). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
PubMed. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Retrieved from [Link]
-
National Programme on Technology Enhanced Learning (NPTEL). (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [https://www.researchgate.net/publication/379440623_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
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PubMed Central. (n.d.). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-6-fluoro-3-methyl-imidazo[1,2-a]pyridine. Retrieved from [Link]
-
ResearchGate. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. Retrieved from [Link]
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Suzuki Coupling
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (for peptic ulcers) feature this bicyclic heterocyclic core, underscoring its significance.[2][3][4] The broad spectrum of biological activities associated with its derivatives—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—continues to fuel intense research in drug discovery and development.[2][5]
The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its pharmacological profile. Among the various synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds.[6][7] This reaction allows for the direct linkage of the 6-bromoimidazo[1,2-a]pyridine scaffold with a diverse range of (hetero)aryl, vinyl, or alkyl groups via organoboron reagents.[6][8] The mild reaction conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids make the Suzuki coupling an indispensable tool for generating chemical libraries for biological screening.[3][6]
This guide provides a detailed exploration of the Suzuki coupling applied to 6-bromoimidazo[1,2-a]pyridines, offering mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in organic synthesis and drug development.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the organoboron species, which is essential for the transmetalation step.[8][10]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the 6-bromoimidazo[1,2-a]pyridine, inserting itself into the carbon-bromine bond. This step forms a Pd(II) complex. The reactivity for this step generally follows the trend I > Br > Cl.
-
Transmetalation : The boronic acid, activated by a base, forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11] This species then transfers its organic group (R') to the Pd(II) complex, displacing the halide. This is often the rate-determining step and is highly dependent on the choice of base and solvent.[12][13]
-
Reductive Elimination : The two organic groups on the palladium center (the imidazo[1,2-a]pyridine and the R' group) couple and are eliminated from the metal center, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocol: Suzuki Coupling of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol provides a reliable starting point for the Suzuki coupling of 6-bromoimidazo[1,2-a]pyridines with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrates : 6-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), Arylboronic acid (1.2-1.5 eq)
-
Catalyst : Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR a combination of a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with a ligand like SPhos or XPhos (4 mol%).[11] Air-stable precatalysts like XPhos Pd G3 are also highly effective.[11][14]
-
Base : K₂CO₃ (Potassium Carbonate) (2.0-3.0 eq) or Cs₂CO₃ (Caesium Carbonate) for more challenging couplings.[11]
-
Solvent : 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Ethanol/Water mixtures. The solvent must be degassed.[14][15]
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, reflux condenser, inert gas line (Argon or Nitrogen).
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup : Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.[11]
-
Reagent Addition : To the flask, add 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a Pd(II) source and a separate ligand, add them at this stage.
-
Solvent Addition : Prepare the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) and degas it thoroughly by sparging with inert gas for at least 30 minutes.[11] Add the degassed solvent to the reaction flask via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution : Lower the flask into a preheated oil bath set to the desired temperature (typically 80-110 °C).[14] Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting 6-bromoimidazo[1,2-a]pyridine is a key indicator of completion.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying : Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-aryl-2-phenylimidazo[1,2-a]pyridine product.
Caption: A streamlined workflow for the Suzuki coupling protocol.
Data Presentation: Scope and Versatility
The Suzuki coupling of 6-bromoimidazo[1,2-a]pyridines is highly versatile. A variety of catalysts, bases, and solvents can be employed to couple a wide range of aryl and heteroaryl boronic acids. Microwave-assisted protocols have also been developed to accelerate reaction times.[16][17][18][19]
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH (4:1) | 120 (MW) | 0.25 | 97 | [15] |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [17] |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 91 | [20] |
| 4 | XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 5 | 95 | [20] |
| 5 | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 2 | 88 | [16] |
MW = Microwave irradiation
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed). 2. Insufficiently degassed solvent (oxygen contamination). 3. Poor choice of base or solvent for the specific substrate.[11] 4. N-heterocycle coordinating to and inhibiting the Pd catalyst.[20][21] | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., palladacycles, G3 precatalysts).[14] 2. Ensure rigorous degassing of all solvents. Maintain a strict inert atmosphere.[14] 3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.[12][13] 4. Increase catalyst loading or switch to ligands (e.g., bulky biaryl phosphines like XPhos) designed for heteroaromatic substrates.[11][20] |
| Protodeboronation of Boronic Acid | 1. The boronic acid is unstable under the reaction conditions (especially with electron-rich or some heteroaryl boronic acids).[14] 2. Presence of excess water and a strong base. | 1. Use a milder base like KF or NaHCO₃.[14] 2. Minimize the amount of water or switch to anhydrous conditions if possible. 3. Use boronate esters (e.g., pinacol esters) which are more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[14] 2. High reaction temperatures. | 1. Improve degassing procedures for the solvent and ensure the reaction is run under a strictly inert atmosphere. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Formation of side products (homocoupling, debromination). 2. Residual palladium catalyst contaminating the product. | 1. Re-optimize reaction conditions to minimize side reactions. 2. After workup, wash the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or pass the crude product through a scavenger resin to remove residual palladium. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the C-6 arylation of imidazo[1,2-a]pyridines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a vast array of derivatives. This capability is paramount in the field of drug discovery, where rapid analogue synthesis and structure-activity relationship (SAR) studies are essential for the development of new therapeutic agents. The protocols and troubleshooting guide presented here serve as a comprehensive resource to facilitate the successful application of this pivotal reaction.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar.
- Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- Pyridines and Imidazaopyridines With Medicinal Significance.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- Role of a base in Suzuki-Miyaura reaction.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
- Suzuki Coupling. Organic Chemistry Portal.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroaryl
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroaryl
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- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of C-N Bond Formation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant molecules.[1][2] This bicyclic aromatic heterocycle is a key component in drugs with a wide range of therapeutic applications, including anxiolytics, hypnotics, and anticancer agents.[1][2] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the imidazo[1,2-a]pyridine core. Consequently, the development of robust and versatile synthetic methodologies for the targeted functionalization of this scaffold is of paramount importance to the drug discovery and development process.
The introduction of nitrogen-containing substituents at the C6 position of the imidazo[1,2-a]pyridine ring system is a particularly valuable transformation, as it allows for the exploration of new chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and a diverse range of primary and secondary amines.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of 6-amino-imidazo[1,2-a]pyridine derivatives from their corresponding 6-bromo precursors. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-bromoimidazo[1,2-a]pyridine, inserting into the carbon-bromine bond to form a Pd(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center of the Pd(II) intermediate. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 6-amino-imidazo[1,2-a]pyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The efficiency of each of these steps is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-bromoimidazo[1,2-a]pyridines with a primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 6-bromoimidazo[1,2-a]pyridine, the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-amino-imidazo[1,2-a]pyridine.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of 6-bromoimidazo[1,2-a]pyridines is contingent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos, RuPhos, BINAP, dppf | The choice of ligand is critical. Bulky, electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination. For heteroaromatic substrates, ligands with a wider bite angle like Xantphos can be advantageous.[6] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher reaction temperatures.[7] |
| Solvent | Toluene, Dioxane, THF | The solvent should be anhydrous and degassed to prevent catalyst deactivation. Toluene and dioxane are commonly used due to their high boiling points, which allow for a wider range of reaction temperatures. |
| Temperature | 80-120 °C | The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Microwave irradiation can often accelerate the reaction and improve yields. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor choice of ligand or base, insufficient temperature. | Ensure all reagents and solvents are anhydrous and degassed. Screen different ligands and bases. Increase the reaction temperature or consider using microwave heating. |
| Decomposition of Starting Material | Base is too strong, temperature is too high. | Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃). Lower the reaction temperature. |
| Formation of Side Products (e.g., Hydrodehalogenation) | Unfavorable reductive elimination pathway. | A different ligand may favor the desired C-N bond formation. Lowering the reaction temperature can sometimes suppress side reactions. |
| Difficulty in Product Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 6-amino-imidazo[1,2-a]pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented in this document serve as a valuable starting point for the successful implementation of this important transformation.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing a wide array of biologically active agents, including antiviral, antiulcer, antibacterial, and antifungal compounds. Furthermore, derivatives of this scaffold have found applications as melatonin receptor ligands, inhibitors of β-amyloid formation, and cyclin-dependent kinase (CDK) inhibitors.
The specific substrate, 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, offers three key points for strategic chemical modification. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. The fluorine atom at the 8-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[2] The methyl group at the 2-position can also influence the molecule's steric and electronic profile. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this valuable substrate, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3][4] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and scope of these reactions are heavily dependent on the choice of ligands, which stabilize the palladium catalyst and modulate its reactivity.[3][7] Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of oxidative addition and reductive elimination.[7][8][9]
Caption: Generalized Palladium Catalytic Cycle.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide.[10][11] For the this compound substrate, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Recommended Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 |
Note: The electron-withdrawing nature of the fluorine at the 8-position may increase the reactivity of the C-Br bond towards oxidative addition. Therefore, milder reaction conditions may be sufficient compared to the non-fluorinated analogue.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[12][13] This reaction enables the introduction of primary or secondary amines at the 6-position of the imidazo[1,2-a]pyridine core, providing access to a wide range of derivatives with potential biological activity.[12][14]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 |
| Aniline | G3-XPhos (2) | - | K₃PO₄ | Dioxane | 110 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 |
Note: The choice of ligand is crucial for successful Buchwald-Hartwig amination.[7] Sterically hindered biarylphosphine ligands are generally preferred for their high catalytic activity.[7]
III. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15] For the this compound substrate, this allows for the installation of an alkynyl group, which can serve as a versatile handle for further transformations.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Recommended Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | TEA | Acetonitrile | 60 |
Note: Copper-free Sonogashira coupling protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[17] These methods often employ a palladium catalyst with a suitable ligand and a base like TBAF.[18]
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers in medicinal chemistry and drug discovery. Further optimization of reaction conditions, including the screening of advanced ligands and precatalysts, may lead to even more efficient and general methods for the functionalization of this important heterocyclic scaffold.[7][19] The continued development of novel cross-coupling methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on the imidazo[1,2-a]pyridine core.[1][20]
References
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Semantic Scholar.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL theses.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
- Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). National Institutes of Health.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). PubMed.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Semantic Scholar.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). National Center for Biotechnology Information.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025). ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
- Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2014). Sci-Hub.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. (n.d.). ResearchGate.
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed.
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Application Notes & Protocols: Strategic Derivatization of the 2-Methyl Group on 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Abstract
The 6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine scaffold is a privileged core structure in modern medicinal chemistry, serving as a critical building block for potent and selective kinase inhibitors, particularly in the development of therapeutics for neurodegenerative diseases like Parkinson's Disease.[1][2][3][4][5] The 2-methyl group of this heterocyclic system is not merely a structural placeholder; it is an active functional handle, primed for a variety of chemical transformations. Its strategic derivatization is a cornerstone for generating molecular diversity, modulating physicochemical properties, and conducting detailed structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the chemical principles and detailed, field-tested protocols for the functionalization of this specific methyl group, targeting researchers and professionals in drug discovery and development.
Introduction: The Strategic Importance of the 2-Methyl Position
The imidazo[1,2-a]pyridine core is a bioisostere of purine and is present in numerous marketed drugs such as Alpidem and Zolpidem.[6] The specific scaffold, this compound, combines several key features: the imidazo[1,2-a]pyridine nucleus for core binding interactions, a bromine atom at the 6-position for potential further cross-coupling reactions, and a fluorine atom at the 8-position to modulate electronics and metabolic stability.
The C2-methyl group is particularly reactive due to the electronic nature of the fused heterocyclic system. The adjacent nitrogen atom (N-1) and the overall electron-deficient character of the pyridine ring contribute to the acidification of the methyl protons. This makes the methyl group susceptible to deprotonation by a suitable base, forming a nucleophilic species that can engage in a variety of carbon-carbon bond-forming reactions. This inherent reactivity is the foundation upon which the following derivatization strategies are built.
Below is a general workflow for the strategic derivatization of the target compound.
Caption: General workflow for derivatization of the 2-methyl group.
Derivatization via Condensation Reactions
Condensation reactions represent a classic and highly reliable method for functionalizing active methyl groups on heterocyclic systems.[7] The acidity of the 2-methyl protons facilitates reactions with electrophilic carbonyl compounds and iminium ions.
Knoevenagel-Type Condensation with Aldehydes
This reaction extends the 2-methyl group into a styryl moiety, which can serve as a key structural element or be further modified (e.g., via reduction to an ethyl linkage). The reaction proceeds via deprotonation of the methyl group, nucleophilic attack on the aldehyde, and subsequent dehydration.
Materials and Reagents:
-
This compound
-
Benzaldehyde (or other substituted aromatic aldehydes)
-
Piperidine
-
Acetic Acid
-
Toluene
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Instrumentation:
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.2 eq), and toluene (approx. 0.2 M concentration relative to the starting material).
-
Add piperidine (0.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure styryl product.
Causality and Optimization:
-
Catalyst System: The piperidine/acetic acid system forms a catalytic amount of the corresponding ammonium acetate salt, which facilitates both the deprotonation and the dehydration steps. For less reactive aldehydes, a stronger base like sodium methoxide in methanol can be employed, though this may require more careful control of reaction conditions to avoid side reactions.[7]
-
Water Removal: The use of a Dean-Stark trap is critical as it removes the water formed during the condensation, driving the equilibrium towards the product.[8]
Caption: Mechanism of the Knoevenagel-type condensation.
Mannich Reaction
The Mannich reaction is a powerful tool for introducing an aminomethyl group at the 2-position, a common motif in pharmacologically active compounds.[9][10] The reaction involves the amino-methylation of the acidic methyl proton with formaldehyde and a secondary amine.
Materials and Reagents:
-
This compound
-
Paraformaldehyde
-
Piperidine (or other secondary amines like morpholine, dimethylamine)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and paraformaldehyde (1.5 eq) in ethanol.
-
Add piperidine (1.2 eq) to the suspension.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Take up the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid and remove unreacted formaldehyde.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography or crystallization to obtain the Mannich base.
Causality and Optimization:
-
Iminium Ion Formation: The reaction proceeds through the formation of an electrophilic Eschenmoser's salt or a related iminium ion from the condensation of formaldehyde and the secondary amine under acidic conditions.
-
Nucleophilic Attack: The acidic 2-methyl group of the imidazo[1,2-a]pyridine acts as the nucleophile, attacking the iminium ion to form the C-C bond.[10][11]
-
Microwave Irradiation: For faster reaction times and potentially higher yields, microwave-assisted synthesis can be employed, as has been demonstrated for the Mannich reaction in this heterocyclic series.[9]
Derivatization via C(sp³)–H Activation
Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds, offering a more atom-economical and efficient route to derivatives compared to classical methods that may require pre-functionalization.
Transition-Metal-Catalyzed Alkylation with Alcohols
The auto-transfer hydrogenative (ATH) reaction is an elegant process that uses alcohols as alkylating agents, with water as the only byproduct.[12] A transition metal catalyst (e.g., based on Manganese, Ruthenium, or Iridium) facilitates the process.
Materials and Reagents:
-
This compound
-
Benzyl Alcohol
-
Pincer Manganese Complex (e.g., Mn-1 as described in the literature[12])
-
Potassium tert-butoxide (t-BuOK)
-
tert-Amyl alcohol (solvent)
-
Anhydrous, degassed solvents
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer with heating
Procedure: Note: This reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a glovebox, charge a Schlenk flask with the manganese pincer catalyst (1-5 mol%), potassium tert-butoxide (2.0 eq), and this compound (1.0 eq).
-
Add anhydrous tert-amyl alcohol followed by benzyl alcohol (1.5 eq).
-
Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath at 140 °C.
-
Stir the reaction for 12-24 hours. Monitor by taking aliquots (under inert conditions) and analyzing via GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insight: The catalytic cycle involves the manganese catalyst dehydrogenating the benzyl alcohol to benzaldehyde. The base then deprotonates the 2-methyl group of the imidazopyridine, which subsequently undergoes a condensation reaction with the in-situ generated aldehyde. The resulting styryl intermediate is then hydrogenated by the manganese-hydride species formed in the initial step, yielding the alkylated product and regenerating the active catalyst.[12] This avoids the use of external oxidants or reductants, making it a highly efficient process.
Summary of Derivatization Strategies and Expected Outcomes
| Reaction Type | Reagents | Key Conditions | Product Type | Advantages |
| Knoevenagel Condensation | Aldehyde, Piperidine/AcOH | Toluene, Reflux, Dean-Stark | Styryl Derivative | Well-established, reliable, versatile aldehyde scope. |
| Mannich Reaction | Formaldehyde, Secondary Amine | Ethanol, Reflux, Acid catalyst | Aminomethyl Derivative | Introduces valuable pharmacophore, good yields.[10] |
| C-H Alkylation (ATH) | Alcohol, Mn or Ru catalyst, Base | High Temp (140°C), Inert atm. | Alkylated Derivative | High atom economy, uses readily available alcohols.[12] |
Safety and Handling
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Reagent-Specific Hazards:
-
This compound: Handle as a potentially toxic and irritant compound. Avoid inhalation and skin contact.
-
Paraformaldehyde: Toxic upon inhalation. Handle with care.
-
Potassium tert-butoxide: Highly reactive and corrosive base. Handle under inert and dry conditions.
-
Transition Metal Catalysts: May be toxic and air-sensitive. Follow specific handling instructions for each catalyst.
-
References
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Cheham, et al. The Mannich Reaction in Imidazo [1,2-a] Pyridine Series Assisted by Microwave. International Review of Biophysical Chemistry (IREBIC). Available from: [Link]
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PubMed. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Available from: [Link]
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MDPI. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Available from: [Link]
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Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available from: [Link]
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Yb(OTf)3-catalyzed Mannich reaction of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidines. Indian Journal of Chemistry - Section B. Available from: [Link]
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ResearchGate. C-H Activation of Heteroaromatics. Available from: [Link]
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ACS Publications. Preparation and New Reactions of Imidazo[1,2-a]pyridines. Available from: [Link]
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ResearchGate. Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. Available from: [Link]
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Sci-Hub. CONDENSATION REACTION OF 2-METHYLAZULENE DERIVATIVES WITH BENZALDEHYDE; FORMATION OF 2-STYRYLAZULENES. Available from: [Link]
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Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. Available from: [Link]
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RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]
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Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Nature Communications. Available from: [Link]
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ResearchGate. Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. Available from: [Link]
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RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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PMC. Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. Available from: [Link]
-
PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]
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MDPI. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Available from: [Link]
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PMC - NIH. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Available from: [Link]
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SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Journal of the Serbian Chemical Society. Available from: [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]
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ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
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PMC - PubMed Central. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Available from: [Link]
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PMC - NIH. Condensation-Based Methods for the C−H Bond Functionalization of Amines. Available from: [Link]
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RSC Publishing. C–H activation-annulation on the N-heterocyclic carbene platform. Available from: [Link]
-
PMC - NIH. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Available from: [Link]
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PubMed. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. Available from: [Link]
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ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available from: [Link]
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PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]
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PMC - NIH. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Available from: [Link]
-
Sci-Hub. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy. Available from: [Link]
-
ACS Omega. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Available from: [Link]
-
PubMed. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Available from: [Link]
-
MDPI. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]
-
PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. Available from: [Link]
- Google Patents. New macrocyclic lrrk2 kinase inhibitors.
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
NIH. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Available from: [Link]
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PMC - PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
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- 9. The Mannich Reaction in Imidazo [1,2-a] Pyridine Series Assisted by Microwave | Cheham | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
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- 12. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Characterization of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Abstract
This document provides a detailed guide for the analytical characterization of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and quality control professionals, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this molecule. The methodologies encompass Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy, ensuring a comprehensive and robust characterization.
Introduction: The Importance of Rigorous Characterization
This compound belongs to the imidazopyridine class of compounds, which are widely recognized for their diverse pharmacological activities, including potential antimicrobial and anticancer properties.[1][2][3][4] As a key building block in the synthesis of potential drug candidates, its precise chemical identity and purity are paramount.[1] The presence of bromine and fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1] This guide establishes a systematic workflow for its characterization, ensuring data reliability and reproducibility, which are critical for regulatory submissions and further research.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrFN₂ |
| Molecular Weight | 229.05 g/mol [5] |
| Monoisotopic Mass | 227.9698 Da |
| CAS Number | 1446334-75-3[5] |
| Appearance | Typically a solid at room temperature |
Workflow for Structural Elucidation and Purity Assessment
A logical and sequential application of various analytical techniques is crucial for an unambiguous characterization. The following workflow is recommended to move from preliminary identification to comprehensive structural confirmation and purity analysis.
Figure 1: Recommended workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete assignment.
Rationale for NMR Analysis
The distinct electronic environments of the protons, carbons, and the single fluorine atom in the molecule will result in a unique NMR spectrum. ¹H NMR will confirm the number and connectivity of protons on the aromatic rings and the methyl group. ¹³C NMR will identify all carbon atoms, including the quaternary carbons linked to bromine and fluorine. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for imidazopyridine derivatives.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Standard single pulse with proton decoupling.
-
Spectral Width: Appropriate range to cover the expected chemical shift.
-
Expected Spectral Data
The following table summarizes the expected chemical shifts based on published data for similar structures.[1]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-3 (imidazole) | ~8.4 | Singlet (s) | - |
| H-5 (pyridine) | ~7.5 | Doublet (d) | ~1.4 | |
| H-7 (pyridine) | ~7.9 | Singlet (s) or narrow doublet | - | |
| CH₃ | ~2.3 | Singlet (s) | - | |
| ¹³C | C-2 (imidazole) | ~145 | - | - |
| C-3 (imidazole) | ~110 | - | - | |
| C-5 (pyridine) | ~120 | - | - | |
| C-6 (pyridine, C-Br) | ~105 | - | - | |
| C-7 (pyridine) | ~125 | - | - | |
| C-8 (pyridine, C-F) | ~150 | Doublet (d) | ¹JCF ≈ 240-260 | |
| C-8a (bridgehead) | ~140 | - | - | |
| CH₃ | ~15 | - | - |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
MS is employed to determine the molecular weight of the compound, providing strong evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula with high accuracy.
Rationale for MS Analysis
The presence of bromine results in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, which is a key diagnostic feature. Electrospray ionization (ESI) in positive mode is typically used, as the nitrogen atoms in the imidazopyridine ring are readily protonated to form the [M+H]⁺ ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.
-
Drying Gas (N₂): 300-350 °C.
-
Mass Range: Scan from m/z 100 to 500.
-
Expected Mass Data
| Ion | Calculated m/z (Monoisotopic) | Description |
| [M+H]⁺ | 228.9774 (for ⁷⁹Br) | Protonated molecular ion |
| [M+H]⁺ | 230.9754 (for ⁸¹Br) | Protonated molecular ion with heavy bromine isotope |
The observation of two peaks separated by ~2 m/z units with nearly equal intensity is a definitive confirmation of a singly brominated compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.
Rationale for HPLC Method Development
The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities. A C18 column is a good starting point due to the compound's moderate polarity. A gradient elution using water and acetonitrile (or methanol) with a UV detector is typically effective.
Figure 2: Workflow for developing a robust HPLC purity method.
Recommended HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity level of >98% is typically required for drug development intermediates.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups within the molecule.
Rationale for FT-IR Analysis
The spectrum will show characteristic absorption bands corresponding to the vibrations of the chemical bonds present in the molecule, such as aromatic C-H, C=N, C-F, and C-Br stretches.
Experimental Protocol: FT-IR
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of the imidazopyridine ring |
| 1640 - 1500 | C=C and C=N stretch | Aromatic ring stretching vibrations |
| 1280 - 1220 | C-F stretch | Strong absorption indicating the C-F bond[1] |
| 600 - 560 | C-Br stretch | Confirms the presence of the bromo substituent[1] |
Conclusion
The combination of NMR, MS, HPLC, and FT-IR provides a powerful and comprehensive toolkit for the analytical characterization of this compound. By following the detailed protocols and workflows described in this application note, researchers and scientists can confidently verify the structure, confirm the molecular weight, and accurately assess the purity of this important synthetic intermediate. This rigorous analytical approach is fundamental to ensuring the quality and consistency required in the fields of chemical synthesis and drug development.
References
- This compound - Benchchem. (URL: )
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum - ChemicalBook. (URL: )
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry - ERIC. (URL: )
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - NIH. (URL: )
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: [Link])
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Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist | Asian Journal of Chemistry. (URL: [Link])
-
1446334-75-3[this compound] - Acmec Biochemical. (URL: [Link])
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (URL: [Link])
-
6-bromo-8-methylimidazo[1,2-a]pyridine - PubChemLite. (URL: [Link])
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6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem. (URL: [Link])
-
Supplementary Materials - The Royal Society of Chemistry. (URL: [Link])
-
6-Bromo-7-fluoro-2-methyl-imidazo[1,2-a]pyridine - ChemBK. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine Synthesis
Welcome to the technical support guide for the synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2] However, its synthesis, while well-established, is not without challenges. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products, ensuring higher yields and purity for your target compound.
Section 1: The Primary Synthetic Pathway: Mechanism and Key Considerations
The most common and efficient route to this compound is a variation of the Tschitschibabin reaction.[3] This involves the condensation of a substituted 2-aminopyridine with an α-haloketone. In this specific case, the reactants are 2-amino-5-bromo-3-fluoropyridine and 1-chloroacetone .
The reaction proceeds via a two-step mechanism:
-
N-Alkylation: The pyridine ring nitrogen of 2-amino-5-bromo-3-fluoropyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of 1-chloroacetone in an S_N2 reaction. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical Q&A format.
Q1: My reaction is complete, but the yield is low and TLC/LC-MS shows a major impurity with a mass of [M+72], where M is the mass of my desired product. What is this side product?
A: This is almost certainly the C3-alkylated side product : 6-Bromo-8-fluoro-2-methyl-3-(2-oxopropyl)imidazo[1,2-a]pyridine.
-
Causality (The "Why"): The imidazo[1,2-a]pyridine ring system is electron-rich. The C3 position, in particular, is highly nucleophilic and susceptible to electrophilic substitution.[1][4] Once your desired product forms, its C3 position can attack another molecule of 1-chloroacetone, leading to this over-alkylation impurity. This reaction competes directly with your primary synthesis, consuming both the product and the reagent.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Avoid using a large excess of 1-chloroacetone. Start with a 1:1 or 1:1.1 molar ratio of aminopyridine to chloroacetone.
-
Slow Addition: Add the 1-chloroacetone solution dropwise to the reaction mixture over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the primary reaction over the subsequent side reaction.
-
Monitor Closely: Track the reaction's progress by TLC or LC-MS. Once the starting 2-amino-5-bromo-3-fluoropyridine is consumed, stop the reaction to prevent further formation of the C3-adduct.
-
Temperature Control: Running the reaction at a lower temperature (e.g., refluxing ethanol vs. higher boiling point solvents) can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.
-
Q2: My reaction has stalled, and I have significant amounts of unreacted 2-amino-5-bromo-3-fluoropyridine. How can I drive it to completion?
A: An incomplete reaction is typically due to suboptimal reaction conditions or reagent quality.
-
Causality (The "Why"): The initial S_N2 reaction requires sufficient energy and an appropriate solvent to proceed efficiently. The quality of 1-chloroacetone is also critical, as it can degrade or contain inhibitors.
-
Troubleshooting & Mitigation:
-
Solvent Choice: While ethanol is common, a solvent like isopropanol or n-butanol can increase the reflux temperature and reaction rate. For difficult substrates, a polar aprotic solvent like DMF can be used, but may require lower temperatures (e.g., 80-100 °C) and can complicate workup.[5]
-
Reaction Time & Temperature: Ensure the reaction is refluxed for an adequate period. For a typical lab-scale reaction in ethanol, this can range from 4 to 24 hours.[6] If the reaction stalls at a lower temperature, cautiously increase the heat.
-
Reagent Purity: Use freshly opened or distilled 1-chloroacetone. Older bottles can absorb water, leading to hydrolysis, or may have polymerized.
-
Role of Base: This reaction is often run without a base. The HBr or HCl generated during the cyclization is tolerated. However, in some cases, a non-nucleophilic base like sodium bicarbonate (NaHCO₃) is added to neutralize the acid, which can sometimes push the equilibrium toward the product.[6] Use this with caution, as a base can also promote self-condensation of the chloroacetone.
-
Q3: I've identified an impurity with a mass corresponding to 6,8-dibromo-2-methylimidazo[1,2-a]pyridine. Where did this come from?
A: This impurity arises from a contaminant in your 2-amino-5-bromo-3-fluoropyridine starting material .
-
Causality (The "Why"): The synthesis of the starting material often involves the bromination of a 2-aminopyridine precursor. It is common for this step to produce a small amount of a di-brominated species, such as 2-amino-3,5-dibromopyridine, alongside the desired mono-brominated product.[7] This di-bromo impurity will react with 1-chloroacetone under the same conditions as your main starting material, leading to the corresponding di-bromo imidazo[1,2-a]pyridine.
-
Troubleshooting & Mitigation:
-
Starting Material Analysis: Before starting your main reaction, always verify the purity of your 2-amino-5-bromo-3-fluoropyridine via ¹H NMR, ¹³C NMR, and LC-MS.
-
Purification: If significant di-bromo impurity is detected, purify the starting material. Recrystallization is often effective for removing isomeric impurities. If that fails, column chromatography is the next logical step.
-
Final Product Purification: If the impurity is minor and carried through, it can typically be separated from the final product using column chromatography on silica gel.
-
Summary of Potential Side Products
| Side Product Name | Structure | Probable Cause | Mitigation Strategy |
| C3-Alkylated Adduct | Target + C₃H₄O | Excess chloroacetone; high temp; prolonged reaction time. | Control stoichiometry; slow addition; monitor reaction progress. |
| Di-bromo Impurity | 6,8-dibromo-2-methyl... | Impure 2-aminopyridine starting material. | Purify starting material before use; analyze starting material purity. |
| Unreacted Starting Material | 2-amino-5-bromo-3-fluoropyridine | Suboptimal conditions (temp, time, solvent); poor reagent quality. | Increase temp/time; use higher boiling solvent; use fresh chloroacetone. |
| Chloroacetone Dimer/Polymer | Complex mixture | Reaction conditions too harsh (especially with base); old reagent. | Use fresh chloroacetone; avoid strong bases if possible. |
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize side product formation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromo-3-fluoropyridine (1.0 eq).
-
Solvent: Add anhydrous ethanol or isopropanol (approx. 10-15 mL per gram of aminopyridine).
-
Reagent Addition: While stirring, add 1-chloroacetone (1.05 - 1.1 eq) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS, checking for the disappearance of the starting aminopyridine.
-
Workup: Once the starting material is consumed (typically 8-16 hours), cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ while stirring until the pH is neutral (~7-8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure product.
Protocol 2: Troubleshooting Workflow for Impurity Identification
This workflow guides the logical process of identifying an unknown side product.
References
-
Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(2), 437-441. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.[Link]
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Krasavin, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35256. [Link]
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Reddy, C. R., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
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Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate.[Link]
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Goud, N. R., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Crystal Growth & Design.[Link]
- Google Patents.
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CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.[Link]
- Google Patents.CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Google Patents.CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
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Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed.[Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
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Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate.[Link]
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Göktaş, F., et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(2), 125-136. [Link]
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Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar.[Link]
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Hamdi, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 403, 01007. [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.[Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.[Link]
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Katritzky, A. R., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(3), 179-187. [Link]
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Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484. [Link]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6245. [Link]
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Reddy, C. R., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1485–1491. [Link]
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Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(15), 4983. [Link]
-
Wang, Z., et al. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.[Link]
-
Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-845. [Link]
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Bansal, R., et al. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 1-17. [Link]
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Li, X., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]
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ResearchGate. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine.[Link]
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Al-Hourani, B. J., et al. (2011). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 6(3), 279-289. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central.[Link]
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Technical Support Center: Synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in mechanistic principles and practical, field-tested experience.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-amino-5-bromo-3-fluoropyridine, followed by a cyclocondensation reaction with chloroacetone.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Bromination) | 1. Di-bromination: Formation of 2-amino-3,5-dibromopyridine as a significant byproduct.[1] 2. Incorrect reaction temperature: Temperature control is crucial for regioselectivity. | 1. Control stoichiometry: Use a slight excess of the brominating agent (e.g., N-bromosuccinimide - NBS) but avoid a large excess. 2. Slow addition: Add the brominating agent portion-wise or as a solution over an extended period to maintain a low concentration. 3. Optimize temperature: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction by TLC. |
| Formation of multiple products in Step 2 (Cyclocondensation) | 1. Side reactions of chloroacetone: Chloroacetone can self-condense or undergo other side reactions under basic conditions. 2. Incorrect pH: The pH of the reaction mixture can influence the rate of cyclization versus side reactions. | 1. Use a suitable base: A mild base like sodium bicarbonate is often preferred over strong bases to minimize side reactions. 2. Control temperature: Refluxing in a suitable solvent like ethanol is common, but the optimal temperature may need to be determined empirically. 3. Monitor pH: Maintain a slightly basic to neutral pH throughout the reaction. |
| Low yield of the final product | 1. Incomplete reaction: The cyclization may not have gone to completion. 2. Product degradation: The product may be sensitive to prolonged heating or harsh work-up conditions. | 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Optimize work-up: Use a mild work-up procedure. Extraction with a suitable organic solvent followed by washing with brine is standard. 3. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can improve purity and isolated yield. |
| Difficulty in purifying the final product | 1. Presence of starting materials: Unreacted 2-amino-5-bromo-3-fluoropyridine can be difficult to separate. 2. Formation of isomeric byproducts: Small amounts of other imidazopyridine isomers may have formed. | 1. Column chromatography: Use silica gel column chromatography with a gradient of ethyl acetate in hexanes to separate the product from impurities. 2. Recrystallization: Multiple recrystallizations may be necessary to achieve high purity. |
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the cyclocondensation step?
A1: The cyclocondensation reaction proceeds through a classic mechanism for imidazo[1,2-a]pyridine synthesis.[2]
Caption: Mechanism of cyclocondensation.
The reaction begins with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-5-bromo-3-fluoropyridine on the electrophilic carbon of chloroacetone, leading to an N-alkylated intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The final step is a dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the bromination and cyclocondensation steps. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.
Q3: What are some alternative synthetic routes to consider?
A3: While the described pathway is common, other methods for synthesizing imidazo[1,2-a]pyridines exist. These include microwave-assisted synthesis, which can significantly reduce reaction times, and multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[3] However, for the specific substitution pattern of this compound, the two-step approach is generally reliable. Another approach involves the halogenation of 2-methylimidazo[1,2-A]pyridine using reagents like N-bromosuccinimide (NBS) and Selectfluor.[4]
Q4: Are there any specific safety precautions I should take?
A4: Yes. Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Brominating agents like NBS are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before use.
IV. Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-fluoropyridine
-
Dissolve 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in ethanol, add chloroacetone (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
V. References
-
CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. Available at:
-
CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. Available at:
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. Available at: [Link]
-
CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents. Available at:
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - sioc-journal.cn. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - RSC Publishing. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. Available at: [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones - MDPI. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. Available at: [Link]
-
6-Bromo-imidazo[1,2-a]pyridin-8-amine - PubMed. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal. Available at: [Link]
-
The Fascinating Chemistry of α‐Haloamides - PMC - NIH. Available at: [Link]
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Technical Support Center: Purification of Halogenated Imidazopyridines
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the unique challenges encountered during the purification of halogenated imidazopyridines. This guide moves beyond generic protocols to offer in-depth, scientifically grounded explanations and practical solutions to common purification issues.
I. Understanding the Challenges: The Physicochemical Landscape of Halogenated Imidazopyridines
Halogenated imidazopyridines present a unique set of purification challenges stemming from their distinct physicochemical properties. A thorough understanding of these properties is the foundation of effective troubleshooting.
-
Basicity and pKa: The imidazopyridine core is basic, with the specific pKa influenced by the nature and position of substituents. For instance, the well-known hypnotic agent Zolpidem has a pKa of approximately 6.2.[1][2][3][4] This basicity is a primary contributor to peak tailing in reverse-phase chromatography due to strong interactions with acidic residual silanol groups on the silica-based stationary phase.[5]
-
Polarity and Solubility: The polarity of halogenated imidazopyridines can vary significantly. While the heterocyclic core imparts polarity, the presence of halogens and other lipophilic substituents can increase hydrophobicity. This wide range of polarities often necessitates the use of different chromatographic techniques for effective separation. The solubility of these compounds can also be challenging, requiring careful solvent selection for both the reaction work-up and the chromatographic purification.
-
Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating groups. This can influence the interaction of the analyte with the stationary phase and solvents, potentially affecting retention times and selectivity in chromatography.
-
Metal Chelation: The nitrogen atoms in the imidazopyridine ring system can act as ligands, chelating metal ions.[6] This can be a significant issue if trace metals are present in the sample, on the stationary phase, or in the solvents, leading to peak distortion and yield loss.
II. Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to troubleshooting common issues encountered during the purification of halogenated imidazopyridines.
A. Chromatographic Issues
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause: Inappropriate solvent system polarity.
-
Solution:
-
Systematic Solvent Screening: Utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities and selectivities. Good starting points for normal-phase chromatography include gradients of ethyl acetate in hexanes or dichloromethane in methanol. For reverse-phase, gradients of acetonitrile or methanol in water are standard.
-
Employing Modifiers: For basic compounds like halogenated imidazopyridines, adding a small amount of a basic modifier such as triethylamine (0.1-1%) or ammonia to the mobile phase in normal-phase chromatography can significantly improve peak shape and resolution by competing with the analyte for active sites on the silica gel.[5]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) for normal-phase chromatography. For reverse-phase, switching between C18 and phenyl-hexyl columns can offer different selectivities.
-
Issue 2: Peak Tailing in Reverse-Phase HPLC
-
Possible Cause: Secondary interactions between the basic imidazopyridine nitrogen and acidic residual silanol groups on the silica stationary phase.
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For a compound with a pKa of 6.2 like Zolpidem, a mobile phase pH of 2-3 is recommended.[1][2][3][4] This protonates the analyte, minimizing its interaction with the silanol groups. Use of acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% is common.
-
Use of End-Capped Columns: Employ high-purity, end-capped HPLC columns where the residual silanol groups are chemically deactivated.
-
Addition of a Competing Base: In cases where pH adjustment is not sufficient, adding a small concentration of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites.
-
Issue 3: No or Poor Retention on a C18 Reverse-Phase Column
-
Possible Cause: The halogenated imidazopyridine is too polar for the stationary phase.
-
Solution:
-
Switch to a More Polar Stationary Phase: Consider using a column with a polar-embedded phase or a phenyl phase, which can offer different retention mechanisms.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds. It typically uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
-
B. Post-Purification Issues
Issue 4: Low Recovery of the Purified Compound
-
Possible Cause 1: Irreversible adsorption onto the stationary phase.
-
Solution: Passivating the silica gel by pre-treating it with a solution containing a small amount of triethylamine can help.
-
Possible Cause 2: Metal Chelation.
-
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or the mobile phase to sequester any metal ions.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my halogenated imidazopyridine synthesis?
A1: The impurities will depend on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Such as the corresponding 2-aminopyridine and α-haloketone.
-
Regioisomers: Depending on the substitution pattern of the starting materials, different regioisomers of the imidazopyridine can be formed.
-
Over-halogenated or under-halogenated byproducts: If the halogenation is a separate step, incomplete or excessive reaction can lead to these impurities.
-
Process-related impurities: From reagents used in the synthesis, such as catalysts or coupling agents.[7]
-
Degradation products: Halogenated imidazopyridines can be susceptible to degradation under certain conditions (e.g., strong acid or base, light).
Q2: How do I choose between normal-phase and reverse-phase chromatography for my halogenated imidazopyridine?
A2: The choice depends on the overall polarity of your compound. A good starting point is to assess its solubility.
-
Normal-Phase: Generally suitable for less polar compounds that are soluble in non-polar organic solvents like hexanes, ethyl acetate, and dichloromethane.
-
Reverse-Phase: The preferred method for more polar, water-soluble compounds. It is also the most common technique for analytical HPLC.
-
TLC is your guide: Running TLC plates in both normal and reverse-phase systems will give you a good indication of which technique will provide better separation.
Q3: My compound streaks badly on a silica gel TLC plate. What can I do?
A3: Streaking of basic compounds on silica is a classic problem. To resolve this:
-
Add a basic modifier: Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your developing solvent. This will neutralize the acidic sites on the silica, leading to sharper spots.
-
Use alumina: Basic or neutral alumina TLC plates can be a good alternative to silica for basic compounds.
Q4: I am trying to purify a chiral halogenated imidazopyridine. What are my options?
A4: Chiral separation can be achieved using chiral chromatography. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Both normal-phase and reverse-phase chiral columns are commercially available. Method development will involve screening different chiral columns and mobile phases to find the optimal conditions for your specific compound.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography of a Halogenated Imidazopyridine
-
Sample Preparation: Dissolve the crude product in a minimum amount of the column eluent or a slightly stronger solvent. If the solubility is low, you can pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to dryness.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Chromatography Mode | Solvent System 1 (Less Polar) | Solvent System 2 (More Polar) | Modifier (for basic compounds) |
| Normal-Phase | 10% Ethyl Acetate in Hexanes | 50% Ethyl Acetate in Hexanes | 0.5% Triethylamine |
| Normal-Phase | 2% Methanol in Dichloromethane | 10% Methanol in Dichloromethane | 0.5% Triethylamine |
| Reverse-Phase | 50% Acetonitrile in Water | 90% Acetonitrile in Water | 0.1% Formic Acid |
| Reverse-Phase | 50% Methanol in Water | 90% Methanol in Water | 0.1% Formic Acid |
V. Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
Diagram 2: Mechanism of Peak Tailing and the Effect of an Acidic Modifier
Caption: How an acidic modifier mitigates peak tailing of basic analytes.
VI. References
-
The Merck Index Online.
-
PubChem, National Center for Biotechnology Information.
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BenchChem.
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ChemBK.
-
BenchChem.
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Lan, R., et al. (2008). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 73(5), 1935-1938. [Link]
-
Martinez-Vazquez, M., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum.
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Martinez-Vazquez, M., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction. Molecules, 23(8), 1851. [Link]
-
Malkov, A. V., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 2362-2371. [Link]
-
BenchChem.
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El-faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196. [Link]
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Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 53(18), 6629-6641. [Link]
-
Rong, Y., et al. (2018). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. PLoS ONE, 13(1), e0190163. [Link]
-
PubChem, National Center for Biotechnology Information.
-
Gutierrez-Bonet, A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. International Journal of Molecular Sciences, 25(19), 10842. [Link]
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Sadeghpour, H., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Metabolism, 11(1), 1-15. [Link]
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Behera, M., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. [Link]
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Piskun, O., et al. (2023). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 28(1), 35. [Link]
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Zubatyuk, R. I., et al. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 61(12), 5846-5857. [Link]
-
PharmGKB.
-
Wang, Y., et al. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Journal of Chemical Theory and Computation. [Link]
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Guedes, J., et al. (2024). Deciphering Interactions Involved in Immobilized Metal Ion Affinity Chromatography and Surface Plasmon Resonance for Validating the Analogy between Both Technologies. Molecules, 29(2), 434. [Link]
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Liu, D. Q., et al. (2002). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 517-527. [Link]
-
Roy, M., et al. (2011). Impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative. Dalton Transactions, 40(19), 4855-4864. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
Magauer, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 786-792. [Link]
-
Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(2), 607. [Link]
-
Witas, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3169. [Link]
-
Behera, M., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. [Link]
-
Sigma-Aldrich.
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(2), e202103987. [Link]
-
Wang, Y., et al. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 26(16), 4983. [Link]
-
ResearchGate.
-
Chad's Prep.
-
Kumar, A., et al. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 58-63. [Link]
-
Li, Z., et al. (2023). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters, 25(2), 273-278. [Link]
Sources
- 1. Zolpidem [drugfuture.com]
- 2. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Zolpidem Tartrate | C42H48N6O8 | CID 441338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine under acidic/basic conditions
Welcome to the technical support center for 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic and basic conditions.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a common core in numerous pharmaceuticals, valued for its diverse biological activities. However, the successful application of this and similar molecules in experimental and developmental settings hinges on a thorough understanding of their chemical stability. This guide provides a framework for anticipating and addressing stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution, particularly under non-neutral pH conditions, revolve around the potential for hydrolysis of the imidazo[1,2-a]pyridine ring system. The presence of electron-withdrawing bromo and fluoro substituents can influence the electron density of the heterocyclic core, potentially affecting its susceptibility to nucleophilic attack.
Q2: How might this compound degrade under acidic conditions?
A2: Under acidic conditions, the imidazo[1,2-a]pyridine ring can be susceptible to hydrolysis. The initial step is likely the protonation of one of the nitrogen atoms, which would activate the ring towards nucleophilic attack by water. This can lead to the opening of the imidazole portion of the fused ring system.
Q3: What degradation pathways are plausible under basic conditions?
A3: In basic media, the compound may be susceptible to nucleophilic attack by hydroxide ions. This could potentially lead to the cleavage of the imidazole ring. Additionally, while less common for aryl halides without strong activation, under harsh basic conditions, nucleophilic aromatic substitution of the bromo or fluoro substituents could be a consideration, though this is less likely than ring degradation.
Q4: Are there any known degradation products for similar imidazo[1,2-a]pyridine compounds?
A4: Yes, forced degradation studies on the well-known drug zolpidem, which shares the imidazo[1,2-a]pyridine core, have shown that it degrades under acidic and basic hydrolysis.[1][2] A major degradation product is "zolpacid," formed by the hydrolysis of a side chain.[1][2] Another identified degradant is "zolpyridine," which suggests a more extensive breakdown of the imidazo[1,2-a]pyridine ring system.[1] These findings indicate that the core heterocyclic structure is indeed susceptible to degradation under stress conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solution (e.g., mobile phase for chromatography). | Acid-catalyzed hydrolysis of the imidazo[1,2-a]pyridine ring. | - Buffer the aqueous solution to a pH closer to neutral if the experimental conditions allow. - Prepare fresh solutions daily. - Consider using a less acidic mobile phase for HPLC analysis, or a gradient that minimizes exposure to low pH. |
| Appearance of new peaks in chromatograms after incubation in basic solution. | Base-catalyzed degradation of the compound, likely involving ring opening. | - Avoid prolonged exposure to strongly basic conditions. - If a basic environment is necessary, use the mildest base and lowest temperature feasible. - Characterize the new peaks by LC-MS to identify potential degradation products. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium, which may be buffered at a non-neutral pH. | - Assess the stability of the compound in the specific assay buffer over the time course of the experiment. - Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use. |
Experimental Protocols
Protocol 1: Preliminary Assessment of pH Stability
This protocol provides a rapid screening method to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffers (pH 4, 7, 9)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
In separate vials, add a small aliquot of the stock solution to each of the following aqueous solutions: 0.1 M HCl, 1 M HCl, pH 4 buffer, pH 7 buffer, pH 9 buffer, 0.1 M NaOH, and 1 M NaOH. The final concentration of the compound should be suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and analyze by HPLC.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Initial Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance.
Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to achieve good resolution between the parent peak and any degradation peaks.
-
If co-elution is observed, consider using a different column chemistry (e.g., phenyl-hexyl) or modifying the mobile phase (e.g., using methanol instead of acetonitrile, or a different buffer system).
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound under acidic and basic conditions. These are based on general principles of heterocyclic chemistry and insights from the degradation of related compounds like zolpidem.
Caption: Hypothetical Acid-Catalyzed Degradation Pathway.
Caption: Hypothetical Base-Catalyzed Degradation Pathway.
References
- Novak, M., & Pihlar, B. (2013). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Acta Chimica Slovenica, 60(3), 635-642.
- Pushpalatha, P., & Shanthakumar, S. M. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
Sources
preventing dehalogenation during reactions with 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
A Senior Application Scientist's Guide to Preventing Dehalogenation
Welcome to the technical support center for 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. A common challenge encountered during its synthetic manipulation is the premature loss of the bromine atom at the C6 position, a critical functional handle for diversification through cross-coupling chemistry. This document provides in-depth troubleshooting guides, mechanistic explanations, and optimized protocols to help you mitigate and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation, and why is it a problem with my this compound reactions?
A: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of your compound, this typically means the conversion of the C6-bromo group to a C6-hydrogen, resulting in the formation of 8-fluoro-2-methylimidazo[1,2-a]pyridine as a significant byproduct.
This is problematic because the bromine atom serves as a crucial point for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1] Loss of the bromine (debromination) terminates the planned synthetic route, leading to reduced yield of the desired product and complex purification challenges. The mechanism often involves a palladium-hydride species that, instead of promoting the desired coupling, leads to hydrodehalogenation.[2][3]
Q2: Which halogen is more susceptible to removal: the C6-Bromine or the C8-Fluorine?
A: The C6-bromine is significantly more susceptible to removal. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a key factor. The bond strength generally increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the oxidative addition of a Pd(0) catalyst into the C-Br bond is much more facile than into the highly robust C-F bond.[4] For practical purposes in most cross-coupling scenarios, the C-F bond on this scaffold can be considered inert, while the C-Br bond is the reactive site.
Q3: What are the most common reaction types where I should be concerned about debromination?
A: You should be most vigilant during two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and related transformations.[5] These reactions often employ conditions (bases, solvents, high temperatures) that can generate hydride sources, leading to the hydrodehalogenation side reaction.[2]
-
Metal-Halogen Exchange: This reaction, typically performed with organolithium reagents (like n-BuLi or t-BuLi) at very low temperatures, is designed to replace the bromine with lithium to form a new nucleophile.[6][7] However, if the resulting aryllithium species is exposed to a proton source (even weak ones like the solvent or trace moisture) before it reacts with the intended electrophile, it will be quenched to the debrominated product.[8]
Q4: How can I confirm that dehalogenation is occurring in my reaction?
A: The most direct methods are:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the debrominated product (8-fluoro-2-methylimidazo[1,2-a]pyridine). The characteristic isotopic pattern of bromine (roughly equal intensity peaks for M and M+2) will be absent in the byproduct.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton signals in the aromatic region of the imidazo[1,2-a]pyridine core will change. Specifically, the disappearance of a doublet and the appearance of a new signal corresponding to the new C6-H proton is a key indicator. Comparing the spectrum of your product mixture to a reference spectrum of the starting material is essential.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
The formation of the debrominated byproduct is a frequent side reaction in Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][9] The central cause is the formation of a palladium-hydride (Pd-H) intermediate, which can compete with the desired catalytic cycle.
Visualizing the Competing Pathways
The following diagram illustrates the desired cross-coupling cycle versus the undesired dehalogenation pathway.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. joss.tcnj.edu [joss.tcnj.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 6-bromo-imidazo[1,2-a]pyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, focusing on the critical aspect of catalyst loading. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to develop robust and efficient catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 6-bromo-imidazo[1,2-a]pyridine is not proceeding to completion, even with high catalyst loading. What are the initial troubleshooting steps?
A1: When facing low or no product formation, a systematic evaluation of your reaction components and conditions is crucial. Here's a logical workflow to diagnose the issue:
-
Verify Reagent Integrity:
-
6-bromo-imidazo[1,2-a]pyridine: Ensure the purity of your starting material. Impurities can inhibit or poison the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation.[1] Confirm the quality of your boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Catalyst: Palladium catalysts, especially Pd(0) sources, are sensitive to air and can lose activity over time. Use a fresh, reliable source of catalyst or a robust pre-catalyst.[2]
-
Base and Solvent: The purity and dryness of your solvent and the quality of the base are paramount. Ensure they are appropriately stored and handled.
-
-
Optimize Reaction Parameters:
-
Inert Atmosphere: Suzuki couplings must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[3] Thoroughly degas your reaction mixture.
-
Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition.[2] For a heteroaromatic halide like 6-bromo-imidazo[1,2-a]pyridine, a temperature range of 80-110 °C is a good starting point.[3]
-
Stirring: For biphasic reactions, vigorous stirring is essential to ensure adequate mixing and maximize the interaction between the phases where the reaction occurs.[1]
-
Q2: I'm observing significant formation of homocoupled byproducts from my boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen and Pd(II) species.[4] To mitigate this:
-
Rigorous Degassing: Ensure your reaction setup is scrupulously purged of oxygen. Employing several freeze-pump-thaw cycles or sparging with an inert gas for an extended period is recommended.[3]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Ligand Choice: Bulky electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[1]
Q3: Can I reduce the catalyst loading for my Suzuki coupling with 6-bromo-imidazo[1,2-a]pyridine to make the process more cost-effective and sustainable?
A3: Absolutely. Achieving low catalyst loading is a key goal in modern organic synthesis.[5][6][7] Success hinges on several factors:
-
Highly Active Catalyst Systems: Employing advanced catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, is often necessary.[8][9][10] These ligands stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.[8]
-
Reaction Conditions Optimization: A thorough optimization of base, solvent, temperature, and reaction time is critical. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify optimal conditions for low catalyst loading.[11]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction, allowing for lower catalyst loadings and shorter reaction times.[12][13]
Troubleshooting Guide: Low Catalyst Loading Scenarios
This section provides a structured approach to troubleshoot issues specifically when attempting to lower catalyst loading.
Problem: Reaction stalls or is sluggish at low catalyst loading (< 1 mol%).
This is a common challenge, often indicating that the catalytic cycle is inefficient under these conditions.
Troubleshooting Workflow for Sluggish Reactions at Low Catalyst Loading
A logical workflow for troubleshooting sluggish reactions.
Detailed Steps:
-
Evaluate Catalyst Deactivation: At low concentrations, the catalyst is more susceptible to deactivation pathways.
-
Cause: The imidazo[1,2-a]pyridine core is a Lewis basic heterocycle and can potentially coordinate to the palladium center, inhibiting catalysis.[4] Catalyst dimerization can also be a deactivation pathway.[14][15]
-
Solution:
-
Ligand Choice: Employ bulky ligands that shield the metal center and prevent coordination of the product or starting material. Buchwald-type biaryl phosphine ligands or NHC ligands are excellent candidates.[8][16]
-
Pre-catalyst Selection: Utilize pre-catalysts that are designed for high stability and efficient generation of the active catalytic species.
-
-
-
Optimize the Ligand-to-Metal Ratio:
-
Cause: The optimal ligand-to-palladium ratio can vary. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites.
-
Solution: Screen different ligand-to-palladium ratios (e.g., 1:1, 2:1, 4:1) to find the sweet spot for your specific reaction.
-
-
Screen Bases and Solvents:
-
Cause: The choice of base and solvent significantly impacts the reaction rate and efficiency, especially at low catalyst loadings.[17][18] The base is crucial for activating the boronic acid for transmetalation.[8]
-
Solution:
-
Bases: For challenging substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3]
-
Solvents: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] The use of aqueous solvent systems can also be beneficial in some cases.[5][6][19][20] A systematic screening of different solvent and base combinations is recommended.
-
-
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos Pd G3 | PEPPSI-IPr |
| Ligand | SPhos | XPhos | None | None |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | KOtBu |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF | DMF |
| Temperature | 100 °C | 90 °C | 80 °C | 110 °C |
| Catalyst Loading | 0.5 mol% | 0.1 mol% | 0.05 mol% | 1.0 mol% |
| Table 1. Example reaction condition screening for optimizing catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-bromo-imidazo[1,2-a]pyridine with Low Catalyst Loading
This protocol provides a starting point for optimization.
Materials:
-
6-bromo-imidazo[1,2-a]pyridine
-
Arylboronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.05 - 1 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the 6-bromo-imidazo[1,2-a]pyridine, arylboronic acid, and base.
-
In a separate vial, weigh the palladium pre-catalyst in a glovebox or under a stream of inert gas.
-
Add the pre-catalyst to the reaction vessel.
-
Add the degassed solvent to the reaction vessel.
-
Seal the vessel and purge with inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR spectroscopy.[21][22][23][24]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Monitoring Workflow
A workflow for monitoring reaction progress.
Concluding Remarks
Optimizing catalyst loading for the Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridines requires a methodical approach that considers the interplay between the catalyst system, substrate, and reaction conditions. By understanding the potential pitfalls, such as catalyst deactivation and side reactions, and by systematically screening key parameters, researchers can develop highly efficient and sustainable protocols. This guide serves as a foundational resource to aid in your experimental design and troubleshooting efforts, ultimately leading to more successful and reproducible outcomes in your synthetic endeavors.
References
- Dalton Transactions, "Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure w
- AZoM, "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions,"
- Vapourtec, "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling,"
-
Wikipedia, "Suzuki reaction," [Link]
- MDPI, "Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction,"
-
ResearchGate, "Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF," [Link]
-
ResearchGate, "Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction," [Link]
-
ScienceDirect, "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media," [Link]
-
NIH, "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," [Link]
-
Nature, "Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction," [Link]
- Advion, "SUZUKI REACTION MONITORING,"
-
University of British Columbia, "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring," [Link]
-
ACS Publications, "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow," [Link]
-
RSC Publishing, "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides," [Link]
-
CovaSyn, "Optimizing Suzuki Coupling Reactions," [Link]
-
Semantic Scholar, "Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction," [Link]
-
RSC Publishing, "Functionalization of imidazo[1,2-a]pyridines via radical reactions," [Link]
-
RSC Publishing, "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst," [Link]
-
NIH, "Highly Efficient Method for Suzuki Reactions in Aqueous Media," [Link]
-
Reddit, "How to approach choosing reaction conditions for Suzuki?," [Link]
-
ResearchGate, "Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis," [Link]
-
RSC Publishing, "Synthesis of imidazo[1,2-a]pyridines: a decade update," [Link]
-
NIH, "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave," [Link]
-
ChemRxiv, "Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," [Link]
-
ResearchGate, "Table 2 : The effect of various bases on the Suzuki coupling reaction a," [Link]
-
ResearchGate, "Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation | Request PDF," [Link]
-
ACS Publications, "Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions," [Link]
-
ResearchGate, "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction," [Link]
-
NIH, "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," [Link]
-
ResearchGate, "Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions," [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," [Link]
-
ResearchGate, "Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.," [Link]
-
MDPI, "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," [Link]
-
Reddit, "Help needed with unreproducible Suzuki coupling," [Link]
-
PubMed, "Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot," [Link]
-
Kuvempu University, "A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation," [Link]
-
PubMed, "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading," [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azom.com [azom.com]
- 22. vapourtec.com [vapourtec.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
- 24. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Troubleshooting Poor Regioselectivity in Imidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This versatile scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] However, controlling the regioselectivity of its functionalization can be a significant challenge, often leading to mixtures of isomers and compromising yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the regioselective functionalization of the imidazo[1,2-a]pyridine core.
Understanding the Inherent Reactivity of the Imidazo[1,2-a]pyridine Ring
Before delving into troubleshooting, it is crucial to understand the electronic properties of the imidazo[1,2-a]pyridine nucleus. The C3 position is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic and radical substitution.[1][4][5] The C5 position is the next most reactive site on the pyridine ring, followed by C7. The C2 position is generally the least reactive towards electrophilic attack.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of C3 and C5 isomers. How can I improve C3 selectivity?
This is a common issue, particularly in electrophilic substitution reactions. The inherent reactivity of the C3 position makes it the preferred site of attack. However, under certain conditions, competitive functionalization at C5 can occur.
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the C3-substituted isomer. High temperatures can provide enough energy to overcome the activation barrier for C5 substitution, leading to a mixture of products.
-
Choice of Reagents and Catalysts:
-
Less Reactive Electrophiles: Employing milder electrophiles can enhance selectivity for the more nucleophilic C3 position.
-
Bulky Reagents: Steric hindrance can play a significant role. Using bulkier reagents may favor attack at the less hindered C3 position over the more sterically demanding C5 position.
-
Lewis Acid Catalysis: In Friedel-Crafts type reactions, the choice of Lewis acid is critical. A milder Lewis acid may preferentially activate the substrate for C3 functionalization.[6]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Experimenting with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, DMF) can help optimize the regioselectivity.
Workflow for Optimizing C3 Selectivity:
Caption: A decision tree for troubleshooting poor C3 regioselectivity.
FAQ 2: I want to selectively functionalize the C5 position. What strategies can I employ?
While C3 is the kinetically favored position, selective C5 functionalization is achievable through several strategic approaches.[1][7]
Troubleshooting Strategies:
-
Blocking the C3 Position: A common and effective strategy is to install a removable blocking group at the C3 position. This directs functionalization to the next most reactive site, C5. Common blocking groups include halogens (e.g., Br, I) or a formyl group, which can be introduced and subsequently removed.[8]
-
Directing Groups: Installing a directing group at the C2 or a neighboring position can sterically or electronically favor C5 functionalization. For instance, a chelating group at C2 can direct a metal catalyst to the C5 position.
-
Radical Reactions: Certain radical-mediated reactions have shown a preference for the C5 position.[1] Exploring photoredox catalysis or other radical initiation methods could be a fruitful avenue.[1][9]
-
Reaction Conditions Favoring Thermodynamic Control: In some cases, higher reaction temperatures and longer reaction times may favor the thermodynamically more stable C5-substituted product. However, this is highly system-dependent and requires careful optimization.
Experimental Protocol: C5 Bromination via C3 Blocking
-
C3-Bromination (Blocking Step):
-
Dissolve the starting imidazo[1,2-a]pyridine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.
-
Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the C3-bromo-imidazo[1,2-a]pyridine.
-
-
C5-Functionalization:
-
Subject the C3-bromo-imidazo[1,2-a]pyridine to the desired C5 functionalization reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination).
-
-
De-bromination (Unblocking Step):
-
The C3-bromo group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or other reductive methods to yield the C5-functionalized product.
-
FAQ 3: My C-H activation reaction is not regioselective. How can I control the outcome?
Transition metal-catalyzed C-H activation offers powerful methods for functionalizing imidazo[1,2-a]pyridines, but controlling regioselectivity can be complex.
Troubleshooting Strategies:
-
Ligand Effects: The choice of ligand on the metal catalyst is paramount. Bulky ligands can sterically direct the catalyst to a specific C-H bond. Electronically different ligands can also influence the regiochemical outcome. A thorough screening of ligands is often necessary.
-
Directing Groups: As with other functionalization methods, the use of a directing group is a highly effective strategy to achieve high regioselectivity in C-H activation. The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond.
-
Oxidant and Additives: The oxidant and any additives used in the catalytic cycle can significantly impact the regioselectivity. Experiment with different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and additives (e.g., pivalic acid) to optimize the reaction.
Table 1: Influence of Reaction Parameters on Regioselectivity in a Hypothetical C-H Arylation
| Entry | Catalyst | Ligand | Additive | Temperature (°C) | C3:C5 Ratio |
| 1 | Pd(OAc)₂ | PPh₃ | KOAc | 100 | 80:20 |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | 120 | 95:5 |
| 3 | RuCl₂(p-cymene)₂ | - | AgOAc | 80 | 10:90 |
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the reaction mechanisms can provide valuable insights for troubleshooting.
Electrophilic Aromatic Substitution:
The preference for C3 substitution arises from the stability of the Wheland intermediate. Attack at C3 allows the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring.[10][11]
Caption: Simplified mechanism of electrophilic substitution on imidazo[1,2-a]pyridine.
Computational Chemistry as a Predictive Tool:
Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely sites of reaction.[12][13][14][15] These studies can provide information on the electron density of the ring system and the energies of reaction intermediates, helping to rationalize observed regioselectivities and guide experimental design.[14][15]
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
C‐3 and C‐5 functionalization of imidazo[1,2‐a]pyridine. ResearchGate. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available at: [Link]
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Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Derivatives. Global Thesis. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Center for Biotechnology Information. Available at: [Link]
-
PIDA-mediated site-selective amination of imidazo[1,2-a]pyridines 58... ResearchGate. Available at: [Link]
-
meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity. Available at: [Link]
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Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine. This guide is designed to provide expert insights and practical solutions to challenges encountered during the transition from laboratory-scale to larger-scale production of this important pharmaceutical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable approach involves a multi-step synthesis starting from a substituted 2-aminopyridine. A key strategy is the cyclization of a suitably substituted aminopyridine with an appropriate three-carbon synthon.
A common pathway is the reaction of 2-amino-3-fluoro-5-bromopyridine with chloroacetone. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
Q2: What are the critical process parameters to monitor during the scale-up of the cyclization step?
The cyclization reaction is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities. Key parameters to monitor include:
-
Temperature: Strict control of the reaction temperature is crucial. The use of jacketed reactors with efficient heat exchange is recommended.
-
Reagent Addition Rate: Slow and controlled addition of the alkylating agent (e.g., chloroacetone) is essential to manage the exotherm.
-
Mixing: Efficient agitation is necessary to ensure uniform heat and mass transfer, preventing localized hotspots.
-
pH: The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Monitoring and controlling the pH can be critical for reaction completion and minimizing side reactions.
Q3: What are the expected impurities in the synthesis of this compound and how can they be minimized?
Common impurities can arise from several sources, including starting materials, side reactions, and incomplete reactions. Potential impurities include:
-
Positional Isomers: Depending on the starting materials and reaction conditions, the formation of isomeric imidazo[1,2-a]pyridines is possible. Careful selection of starting materials and reaction optimization can minimize this.
-
Over-alkylation or Di-alkylation Products: If the reaction conditions are not well-controlled, the aminopyridine nitrogen can react with more than one molecule of the alkylating agent.
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.
-
Byproducts from Side Reactions: The nature of these will depend on the specific reagents and conditions used.
To minimize impurities, it is important to use high-purity starting materials, optimize reaction conditions (temperature, stoichiometry, reaction time), and implement an appropriate purification strategy, such as recrystallization or column chromatography.
Q4: What analytical techniques are recommended for in-process control and final product characterization?
A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction progress and ensuring the quality of the final product.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | To monitor the consumption of starting materials and the formation of the product and impurities. Also used for final purity assessment. |
| Thin-Layer Chromatography (TLC) | A quick and convenient method for qualitative monitoring of the reaction progress. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | For structural elucidation of the final product and identification of impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product and identify unknown impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the molecule. |
Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes, several safety aspects should be carefully considered:
-
Exothermic Reaction: As mentioned, the cyclization step can be highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up.
-
Handling of Reagents: Some of the reagents used, such as chloroacetone, are lachrymatory and toxic. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or fume hood are essential.
-
Solvent Safety: The choice of solvent should consider not only its chemical properties but also its flammability and toxicity.
-
Pressure Build-up: The reaction may generate gaseous byproducts, leading to a pressure increase in a closed system. The reactor should be equipped with a pressure relief system.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction by HPLC or TLC to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction time or temperature cautiously. - Ensure the stoichiometry of the reactants is correct. |
| Side Reactions | - Optimize the reaction temperature. Lowering the temperature may reduce the formation of byproducts. - Investigate the effect of different bases and solvents on the reaction selectivity. |
| Product Degradation | - If the product is unstable under the reaction or work-up conditions, consider modifying the procedure to minimize exposure to harsh conditions (e.g., high temperatures, strong acids or bases). |
| Inefficient Isolation/Purification | - Review the work-up and purification procedures to minimize product loss. - For recrystallization, ensure the appropriate solvent system and conditions are used. |
Problem 2: Formation of a Significant Amount of Impurities
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | - Analyze the purity of the starting materials by HPLC or NMR. Use highly pure materials for the synthesis. |
| Incorrect Reaction Temperature | - As mentioned, high temperatures can lead to the formation of byproducts. Optimize the temperature profile of the reaction. |
| Incorrect Stoichiometry | - An excess of one reactant can lead to the formation of specific impurities. Carefully control the molar ratios of the reactants. |
| Atmospheric Contamination | - Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | - Try different recrystallization solvents or solvent combinations. - Consider converting the product to a solid salt (e.g., hydrochloride) for easier handling and purification. - If all else fails, column chromatography may be necessary. |
| Product is Contaminated with Insoluble Impurities | - Filter the reaction mixture before work-up to remove any insoluble material. |
| Emulsion Formation During Work-up | - Add a small amount of a saturated salt solution (e.g., brine) to help break the emulsion. - Allow the mixture to stand for a longer period. |
Problem 4: Inconsistent Results Between Batches
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Variability in Starting Material Quality | - Establish strict quality control specifications for all starting materials. |
| Inconsistent Reaction Conditions | - Ensure that all process parameters (temperature, addition rates, mixing speed, etc.) are precisely controlled and documented for each batch. |
| Human Error | - Implement detailed Standard Operating Procedures (SOPs) for the synthesis. - Provide thorough training for all personnel involved in the manufacturing process. |
Visualizing the Synthetic Pathway
The following diagram illustrates a general synthetic route for this compound.
Caption: A systematic workflow for troubleshooting scale-up synthesis issues.
References
-
National Center for Biotechnology Information. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. Retrieved from [Link]
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Frontiers. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
American Chemical Society. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved from [Link]
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American Chemical Society. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide.
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MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc.. Retrieved from [Link]
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Beilstein Journals. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]
-
American Chemical Society. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. ResearchGate. Retrieved from [Link]
-
PubMed. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
managing impurities in the synthesis of imidazo[1,2-a]pyridine derivatives
A Guide to Managing and Controlling Impurities for Drug Development Professionals
Welcome, researchers and chemists, to your dedicated resource for navigating the complexities of imidazo[1,2-a]pyridine synthesis. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, ensuring the purity of these derivatives is a critical challenge that directly impacts drug safety, efficacy, and regulatory approval.
This guide is designed by application scientists to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and robust analytical protocols to proactively manage impurities in your reaction systems.
Troubleshooting Guide: Isolating and Resolving Common Impurity Issues
This section addresses specific problems you may encounter during the synthesis and purification of imidazo[1,2-a]pyridine derivatives. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My final product analysis (HPLC/NMR) shows significant amounts of unreacted 2-aminopyridine and/or the ketone/aldehyde starting material. What is causing this and how can I fix it?
Answer:
This is a common issue often pointing to incomplete reaction progression. The root cause typically lies in suboptimal reaction conditions that fail to drive the equilibrium towards product formation.
Causality Explained: The initial step in many imidazo[1,2-a]pyridine syntheses, such as the Tschitschibabin reaction or multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, involves the condensation of 2-aminopyridine with a carbonyl compound.[1][3][4] This step is often reversible. If the reaction conditions (temperature, catalyst, solvent) are not optimized, or if a crucial intermediate is not efficiently consumed, the reaction may stall, leading to the carryover of starting materials.
Recommended Solutions:
-
Re-evaluate Reaction Temperature and Time: Many of these condensation reactions require sufficient thermal energy to overcome the activation barrier. Consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to avoid decomposition.[5]
-
Optimize Catalyst Loading: For catalyzed reactions (e.g., using Lewis acids like Scandium triflate in GBB reactions or copper/iodine catalysts), the catalyst concentration is critical.[6][7][8] Insufficient catalyst can lead to a sluggish reaction. Conversely, excessive catalyst can sometimes promote side reactions. Perform a catalyst loading study to find the optimal concentration.
-
Solvent Selection: The choice of solvent can dramatically affect reaction rates and equilibria. A solvent that poorly solubilizes one of the starting materials can hinder the reaction. For instance, switching to a more polar, aprotic solvent like DMF or DMSO can sometimes improve the solubility of reactants and drive the reaction to completion. Some modern, greener approaches even utilize water or solvent-free conditions, which can be highly effective but require careful optimization.[3][9]
-
Effective Water Removal: The condensation step often generates water as a byproduct. In a reversible reaction, the presence of water can shift the equilibrium back towards the starting materials. Employing a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves, trimethyl orthoformate) can effectively remove water and drive the reaction forward.[7]
Issue 2: Formation of a Persistent, Unidentified Side Product
Question: I'm observing a consistent impurity with a similar polarity to my product, making it difficult to remove by column chromatography. What could this be and how do I prevent its formation?
Answer:
This often points to a competing side reaction inherent to your chosen synthetic route. The identity of the side product depends heavily on the specific reactants and conditions used.
Causality Explained: One of the most common side reactions involves the self-condensation of the carbonyl starting material, especially under basic or acidic conditions. For example, α-haloketones can undergo self-condensation. Another possibility in multicomponent reactions is the formation of alternative cyclization products or incompletely cyclized intermediates.[10]
Recommended Solutions:
-
Control the Stoichiometry and Addition Order: Carefully controlling the stoichiometry of your reactants is paramount. Sometimes, adding one reactant slowly to the mixture (slow addition) can minimize its self-condensation by keeping its instantaneous concentration low. For multicomponent reactions, the order of addition can be critical.[5]
-
pH and Catalyst Control: The acidity or basicity of the reaction medium can favor one reaction pathway over another. If you suspect an acid- or base-catalyzed side reaction, screen different catalysts or add a buffer to maintain the optimal pH for your desired transformation. For instance, in the GBB reaction, Lewis acids are often superior to Brønsted acids in selectively forming the desired imine intermediate.[2]
-
Structural Characterization of the Impurity: To effectively prevent its formation, you must first identify the impurity. Isolate a small amount of the side product (e.g., via preparative HPLC or careful column chromatography) and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] Knowing its structure will provide crucial clues about the side reaction mechanism, allowing you to devise a targeted strategy to suppress it.
Issue 3: Product Degradation During Workup or Purification
Question: My crude product appears clean by TLC/HPLC, but I observe the appearance of new impurities after aqueous workup or during silica gel chromatography. Why is this happening?
Answer:
This issue suggests that your imidazo[1,2-a]pyridine derivative is unstable under the conditions of your purification protocol.
Causality Explained: The imidazo[1,2-a]pyridine core, while generally stable, can be susceptible to degradation under certain conditions. The imidazole ring has basic nitrogens and can be sensitive to strong acids. Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds during prolonged contact in column chromatography. Similarly, certain functional groups on your derivative may be labile to hydrolysis during an aqueous workup.
Recommended Solutions:
-
Neutralize Your Workup: If your reaction is performed under acidic conditions, ensure you fully quench the acid with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. Check the pH of the aqueous layer to confirm it is neutral or slightly basic before extraction.
-
Use Deactivated Silica Gel: To mitigate degradation on silica gel, you can use deactivated or neutral silica. This can be prepared by treating standard silica gel with a triethylamine solution in your eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture) and then flushing with the eluent before loading your sample. This neutralizes the acidic sites on the silica surface.
-
Alternative Purification Methods: If your compound is particularly sensitive, consider alternative purification methods that avoid silica gel. These include:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Preparative Reverse-Phase HPLC: This technique uses a non-polar stationary phase and is ideal for polar, acid-sensitive compounds.
-
Salt Formation: If your compound has a basic handle, you can form a salt (e.g., a hydrochloride or sulfate salt), which can often be purified by recrystallization and then neutralized to recover the free base.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general analytical techniques for profiling impurities in my synthesis?
A1: A multi-technique approach is essential for robust impurity profiling.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[14] A good starting point is a reverse-phase C18 column with a gradient elution of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol. A photodiode array (PDA) detector is crucial for detecting impurities that may have different UV-Vis spectra from your main product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification.[11] It provides the molecular weight of the impurities separated by the HPLC, which is the first and most critical piece of information for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the purified product are essential for confirming its structure and can often reveal the presence of impurities, even at low levels. For structural elucidation of an unknown impurity, 2D NMR techniques (like COSY, HSQC, HMBC) are invaluable after the impurity has been isolated.[15]
Q2: How do electron-donating vs. electron-withdrawing groups on the starting materials affect impurity profiles?
A2: The electronic nature of the substituents can significantly influence reaction rates and the prevalence of certain side reactions.
-
Electron-Donating Groups (EDGs) on the 2-aminopyridine ring increase its nucleophilicity, which can accelerate the initial condensation step. However, it may also increase the likelihood of undesired side reactions if other nucleophilic sites are present.
-
Electron-Withdrawing Groups (EWGs) on the aldehyde or ketone can make the carbonyl carbon more electrophilic, potentially speeding up the initial nucleophilic attack.[4] However, EWGs on the 2-aminopyridine can slow the reaction down by reducing its nucleophilicity. This can lead to a higher proportion of unreacted starting materials if reaction times are not extended.[5]
Q3: Can I use microwave irradiation to improve the purity of my product?
A3: Yes, microwave-assisted synthesis can be an excellent strategy. Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times.[3][16] By shortening the time the reaction mixture is held at high temperature, you can often minimize the formation of thermal degradation products and other side products that form over longer periods, leading to a cleaner crude product and higher yields.[3]
Visualizing Reaction and Troubleshooting Workflows
To better manage your experimental process, a logical workflow is essential. The following diagrams illustrate key decision-making processes in imidazo[1,2-a]pyridine synthesis.
Workflow for Impurity Identification and Mitigation
This diagram outlines a systematic approach to identifying and resolving impurity issues encountered during synthesis.
Caption: Systematic workflow for impurity analysis and process optimization.
Competing Pathways: Desired vs. Side Reaction
This diagram illustrates the desired GBB reaction pathway versus a potential side pathway, the self-condensation of an aldehyde starting material.
Caption: Desired GBB reaction vs. a common aldehyde side reaction.
Key Experimental Protocol: General Procedure for Impurity Analysis by HPLC-UV
This protocol provides a starting point for developing a method to analyze the purity of your crude reaction mixture.
Objective: To separate the desired imidazo[1,2-a]pyridine product from starting materials and major impurities.
Materials:
-
HPLC system with UV/PDA detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample: Crude reaction mixture, dissolved in a small amount of DMSO or Acetonitrile (~1 mg/mL)
Methodology:
-
System Preparation: Equilibrate the HPLC system and column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your crude product in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 5-10 µL of the prepared sample onto the column.
-
Chromatographic Run: Run a linear gradient elution as described in the table below. The UV detector should be set to monitor at a wavelength relevant to your compound (e.g., 254 nm, or a scan from 200-400 nm if using a PDA detector).
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of each peak to estimate the purity of the crude product. Use the relative retention times and UV spectra (if available) to track specific components across different runs.
Table 1: Example HPLC Gradient for Purity Analysis
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
References
-
Longo Jr., L. S., Siqueira, F. A., Anjos, N., & Santos, G. F. D. (n.d.). Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
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Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
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Impurity Profiling in different analytical techniques. (2024). IJNRD. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved from [Link]
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Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. [Link]
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Dömling, A. (2020). The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. Retrieved from [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). ACS Omega. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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Technical Support Center: Synthetic Strategies for 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Welcome to the technical support guide for the synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to diagnose and resolve challenges in your synthesis.
Section 1: The Standard Cyclocondensation Route
This section focuses on the most common and direct approach to the target molecule: the acid-catalyzed cyclocondensation, a variant of the classic Chichibabin reaction for imidazopyridine synthesis.
Q1: What is the primary and most direct synthetic route to this compound?
The most reliable and widely employed route is the cyclocondensation reaction between 2-amino-5-bromo-3-fluoropyridine and an acetone equivalent, such as chloroacetone or bromoacetone. This reaction builds the imidazole ring onto the pyridine core in a single, efficient step. The reaction is typically heated in a polar solvent like ethanol or isopropanol, often with a mild base like sodium bicarbonate to neutralize the hydrogen halide byproduct formed during the reaction.
Q2: What is the underlying mechanism for the cyclocondensation reaction?
The reaction proceeds through a well-established mechanism involving two key stages: SN2 alkylation followed by intramolecular cyclization and dehydration.
-
Initial SN2 Alkylation: The most nucleophilic nitrogen of the 2-aminopyridine (the endocyclic pyridine nitrogen, N1) attacks the α-carbon of chloroacetone, displacing the chloride ion. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group (-NH2) then acts as a nucleophile, attacking the carbonyl carbon of the newly attached acetone moiety. This forms a five-membered cyclic hemiaminal intermediate.
-
Dehydration: Under the reaction conditions (typically acidic or heated), this intermediate readily dehydrates (loses a molecule of water) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating this mechanistic pathway.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine and Other Imidazopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activity of a specific derivative, 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, and contextualizes its performance against other notable imidazopyridine compounds, supported by experimental data from various studies.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. This arrangement imparts unique physicochemical properties that allow for diverse interactions with biological targets. The scaffold's versatility has led to the development of drugs targeting a range of conditions, from insomnia (Zolpidem) to heart failure (Olprinone). Researchers continue to explore this scaffold for new therapeutic applications, particularly in oncology, infectious diseases, and neurodegenerative disorders.
Focus Compound: this compound
This compound is a halogenated derivative of the core scaffold. The introduction of bromine and fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's electronic properties. This derivative has been investigated for its potential anticancer and antimicrobial activities.
Comparative Biological Activities
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of anticancer agents, with derivatives showing activity against a variety of cancer cell lines through diverse mechanisms of action.
In comparison, other imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, often with well-defined molecular targets. The following table summarizes the in vitro cytotoxic activity of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that these results are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | |
| Compound 6 | Not specified | A375 (Melanoma) | 9.7 - 44.6 | |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 - 0.43 | |
| Compound 26 | Imidazo[1,2-a]pyridine with 6-methylpyridone ring | MKN45 (Gastric) | 0.005 | |
| Hybrid 8 | Imidazopyridine-quinoline | HeLa (Cervical) | 0.34 | |
| Hybrid 13 | Imidazopyridine-carbazole | HCT-15 (Colon) | 0.30 |
The data highlights the significant potential of the imidazo[1,2-a]pyridine scaffold in oncology. The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways. For instance, several derivatives have been identified as potent inhibitors of kinases such as PI3K, Akt, and mTOR, which are crucial for cancer cell growth and survival.
Signaling Pathway of Imidazopyridine-Based Kinase Inhibitors
Caption: Imidazopyridine derivatives can inhibit key nodes in the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.
This compound has been reported to exhibit activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This broad-spectrum potential is a desirable characteristic for new antimicrobial agents.
Other imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for some of these compounds against various bacterial strains. As with the anticancer data, these results are compiled from different studies and should be interpreted accordingly.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine-based salts | S. aureus | 56 (inhibition %) | |
| Pyridine-based salts | E. coli | 55 (inhibition %) | |
| Nicotinoyl thioureas | S. aureus, E. coli | 31.25 - 62.5 | |
| 2H-Chromene based IZP | S. aureus | 7.8 | |
| Thiazole-based IZPs | Various bacteria | Not specified (higher activity) | |
| Thieno[2,3-d]pyrimidine hybrid | P. aeruginosa | < Streptomycin |
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for antimicrobial potency. For instance, the incorporation of thiazole moieties has been shown to enhance antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative protocols for assessing the anticancer and antimicrobial activities of imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow for MTT Assay
Caption: A stepwise workflow for determining the anticancer activity of compounds using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Perspectives
This compound represents a promising lead compound within the broader class of biologically active imidazopyridines. Its reported anticancer and antimicrobial activities warrant further investigation and optimization. The comparative data presented in this guide, while drawn from diverse studies, collectively underscores the therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other derivatives in standardized assays to obtain more definitive structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the imidazo[1,2-a]pyridine scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.
References
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- Altaher, A. M., Aliwaini, S. M., Adris, M. A., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
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- Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL not provided in search results)
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., & Al-Agamy, M. H. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(6), 1-1.
- Peixoto, C., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397.
- ResearchGate. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (URL not provided in search results)
- Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG).
- OUCI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL not provided in search results)
- Ohtsuka, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7666-7681.
- Forbes, M., & Turos, E. (2019). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 1(1), 100003.
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951.
- MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (URL not provided in search results)
- Zhang, W., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243.
- Venkateswaran, V., et al. (2016). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 8(3), 576-582.
- Altaher, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- Semwal, R., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6433.
- Yousuf, M., & Arjmand, F. (2022). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 27(19), 6599.
- ResearchGate. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors | Request PDF. (URL not provided in search results)
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
- El Aissam, H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196.
- ResearchGate. Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). (URL not provided in search results)
- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL not provided in search results)
- MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (URL not provided in search results)
- Clegg, W., & Harrington, R. W. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838.
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- Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (URL not provided in search results)
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The Fluorine Advantage: A Comparative Guide to the Kinase Inhibitory Activity of Fluorinated vs. Non-Fluorinated Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazopyridine scaffold has emerged as a privileged structure, demonstrating potent and selective activity against a range of therapeutically relevant kinases.[1][2][3] A key strategy in the optimization of these inhibitors is the strategic incorporation of fluorine atoms. This guide provides an in-depth comparison of the kinase inhibitory activity of fluorinated versus non-fluorinated imidazopyridines, supported by experimental data, to elucidate the nuanced effects of fluorination on potency, selectivity, and drug-like properties.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[4] In the context of imidazopyridine kinase inhibitors, fluorination is not merely an isomorphic replacement for hydrogen but a tool to rationally modulate several key parameters:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased in vivo half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the kinase active site.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and basicity (pKa), which can in turn affect its solubility, membrane permeability, and off-target activity. A notable example is the reduction of hERG channel affinity by lowering the pKa of nearby basic nitrogen atoms.[2]
Case Study: Imidazo[4,5-b]pyridines as Dual FLT3/Aurora Kinase Inhibitors
A compelling example of the impact of fluorination can be found in the development of imidazo[4,5-b]pyridine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are important targets in oncology.[2]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the imidazo[4,5-b]pyridine scaffold has revealed critical insights into the role of fluorine substitution. The following data summarizes the kinase inhibitory activity of a parent compound and its fluorinated analogues.
| Compound ID | R1 | R2 | Aurora-A Kd (nM) | Aurora-B Kd (nM) | FLT3 Kd (nM) | hERG Inhibition (% @ 10 µM) |
| 1 | H | H | 7.5 | 48 | 6.2 | 94 |
| 2a | F | H | - | - | - | Less potent than 1 |
| 2b | H | F | Less potent than 2a | - | - | Similar to 1 |
Table 1: Comparative in vitro activity of non-fluorinated and fluorinated imidazo[4,5-b]pyridine analogues. Data extracted from J. Med. Chem. 2012, 55, 20, 8721–8734.[2]
The data reveals that the position of the fluorine substituent has a profound impact on the biological activity profile.
-
Potency: The ortho-fluoro substituted analogue (2a ) was found to be a more potent inhibitor of Aurora-A compared to its meta-regioisomer (2b ). This highlights the sensitivity of the kinase active site to the precise placement of the fluorine atom, which can influence key binding interactions.
-
hERG Inhibition: A common liability in drug discovery is off-target inhibition of the hERG potassium channel, which can lead to cardiotoxicity. The introduction of an ortho-fluoro substituent in analogue 2a led to a reduction in hERG inhibition compared to the parent compound 1 . This effect is likely due to a lowering of the pKa of the nearby piperazine nitrogen, reducing its interaction with the hERG channel.[2] In contrast, the meta-fluoro substitution in 2b did not significantly alter the hERG affinity compared to the parent compound.
This case study underscores the principle that fluorination is a powerful tool for multi-parameter optimization, enabling the enhancement of on-target potency while mitigating off-target liabilities.
Broader Implications Across the Kinome
The observed effects of fluorination are not limited to the FLT3/Aurora kinase family. A review of the literature on imidazopyridine-based kinase inhibitors reveals a recurring theme:
-
PI3K Inhibitors: In the development of imidazo[1,2-a]pyridine inhibitors of PI3Kα, a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} moiety was a key feature of the initial hit compound, which was subsequently optimized to yield highly potent inhibitors.[3]
-
Anticancer Activity: A study on the anticancer properties of imidazopyridines identified a compound bearing a 2,4-difluorophenyl substitution as being particularly effective against the MCF-7 breast cancer cell line, with an IC50 of 9.60 µM.
Experimental Protocols
To facilitate the exploration of fluorinated imidazopyridines, we provide the following generalized experimental protocols.
Synthesis of a Fluorinated Imidazo[4,5-b]pyridine Analogue
The synthesis of fluorinated imidazo[4,5-b]pyridine derivatives can be achieved through various established synthetic routes.[2] A common approach involves the condensation of a substituted diaminopyridine with a fluorinated aldehyde.
Step 1: Synthesis of 2-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
A mixture of 2,4-difluorobenzaldehyde and 1-methylpiperazine is heated in a suitable solvent such as DMSO. The reaction is monitored by LC-MS until completion. The product is then isolated by extraction and purified by column chromatography.
Step 2: Condensation to form the Imidazo[4,5-b]pyridine core
The fluorinated benzaldehyde from Step 1 is reacted with a suitable 2,3-diaminopyridine derivative in the presence of a reducing agent like sodium dithionite (Na2S2O4). The reaction is typically carried out in a solvent mixture such as methanol/water and heated to reflux. After completion, the product is isolated by filtration and purified by crystallization or chromatography.
Caption: General synthetic workflow for a fluorinated imidazo[4,5-b]pyridine.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.
-
Prepare Assay Buffer: A typical kinase assay buffer contains HEPES, MgCl₂, MnCl₂, DTT, and BSA.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, the substrate peptide, and the test compound in the assay buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure Incorporation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the incorporated phosphate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
The strategic incorporation of fluorine into the imidazopyridine scaffold is a powerful approach for optimizing kinase inhibitors. As demonstrated in the case of FLT3 and Aurora kinase inhibitors, fluorination can lead to significant improvements in potency and selectivity, while also addressing off-target liabilities such as hERG inhibition. A thorough understanding of the structure-activity relationships governing the effects of fluorination is crucial for the rational design of next-generation imidazopyridine-based therapeutics. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate their own novel fluorinated imidazopyridine analogues.
References
-
Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. [Link]
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Lin, Y., et al. (2022). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 243, 114771. [Link]
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Liu, H., et al. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of medicinal chemistry, 54(22), 7866–7877. [Link]
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Soth, M., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of medicinal chemistry, 54(1), 201–210. [Link]
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Thompson, M. J., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry, an Asian journal, 14(6), 794–803. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine Derivatives
Introduction
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to render common infections untreatable. This situation underscores the urgent need for novel therapeutic agents with unique mechanisms of action. Among the various heterocyclic compounds explored in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potent antibacterial, antifungal, antiviral, and anticancer properties.[3][4]
This guide provides a comprehensive comparison of the antimicrobial efficacy of a specific subclass: 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine derivatives. We will delve into their performance against various pathogens, compare them with established antimicrobial agents, and elucidate the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Potent Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique structural arrangement confers a high degree of aromaticity and a specific spatial orientation that allows for effective interaction with various biological targets. The true versatility of this scaffold lies in the ability to modify its biological activity through substitutions at various positions on both the imidazole and pyridine rings.[5]
Research has consistently shown that the nature and position of these substituents are critical determinants of the resulting compound's pharmacological profile.[5] Notably, preliminary structure-activity relationship (SAR) studies have revealed that the introduction of halogen atoms, particularly bromo-fluoro substitutions, can significantly enhance antimicrobial activity compared to other substituents.[2][5] This observation forms the scientific rationale for the focused investigation into this compound derivatives as a potential source of next-generation antimicrobial agents.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
While research on the specific this compound core is an emerging field, the broader class of halogenated and substituted imidazo[1,2-a]pyridines provides a wealth of comparative data. These studies consistently demonstrate potent activity against a wide range of clinically relevant pathogens, including multidrug-resistant (MDR) strains.[6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is intrinsically linked to their chemical structure. Key insights include:
-
Halogenation: As previously mentioned, the presence of bromo and fluoro groups on the pyridine ring is a strong indicator of enhanced antimicrobial action.[5] Specifically, studies have noted that fluorine atoms at the para-position of a phenyl ring attached to the imidazopyridine scaffold increased activity against Staphylococcus aureus.[2]
-
Lipophilicity: Modifications that alter the compound's lipophilicity can improve its ability to penetrate bacterial cell membranes, thereby increasing its efficacy.
-
Target Specificity: The overall geometry of the molecule dictates its binding affinity to specific bacterial targets, such as essential enzymes.
Performance Against Key Pathogens
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various imidazo[1,2-a]pyridine derivatives against representative Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC value represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7] For context, data are compared against standard-of-care antibiotics.
| Compound/Drug | Microorganism | Strain Type | MIC (μg/mL) | Reference |
| Azo-linked Imidazo[1,2-a]pyridine (4e) | Escherichia coli | Multi-drug Resistant (CTXM) | 500-700 | |
| Azo-linked Imidazo[1,2-a]pyridine (4e) | Klebsiella pneumoniae | Multi-drug Resistant (NDM) | 500-700 | [6] |
| Pyrazolo-imidazopyridine (5e) | Staphylococcus aureus | Standard | 0.08 | [2] |
| Pyrazolo-imidazopyridine (5e) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 19.53 | [2] |
| Pyrazolo-imidazopyridine (5e) | Salmonella typhi | Standard | 0.63 | [2] |
| Thieno[2,3-d]pyrimidine-Imidazopyridine Hybrid (3) | Pseudomonas aeruginosa | Standard | 15.6 | [8] |
| 6-bromo-2-phenyl-Imidazo[4,5-b]pyridine (3a-j series) | Staphylococcus aureus | Gram-positive | Moderate to Potent Activity | |
| 6-bromo-2-phenyl-Imidazo[4,5-b]pyridine (3a-j series) | Aspergillus niger | Fungal | Moderate to Potent Activity | [9] |
| Amoxicillin | Various Bacteria | Standard Control | Varies | [5] |
| Cefixime | Various Bacteria | Standard Control | Varies | [5] |
| Fluconazole | Various Fungi | Standard Control | Varies | [5] |
Note: The specific derivative this compound is a subject of ongoing research; the data presented here are from closely related analogs to demonstrate the potential of the scaffold.
The data indicate that certain imidazo[1,2-a]pyridine derivatives exhibit potent activity, with MIC values in the low microgram-per-milliliter range, sometimes surpassing the efficacy of conventional antibiotics against resistant strains.[2]
Proposed Mechanism of Antimicrobial Action
The antimicrobial effect of imidazo[1,2-a]pyridine derivatives is believed to be multifactorial, involving interaction with specific molecular targets within the pathogen.[3] One of the most compelling proposed mechanisms is the inhibition of bacterial DNA gyrase (GyrB), an essential enzyme that controls DNA topology during replication.
Molecular docking studies have shown that the imidazo[1,2-a]pyridine scaffold can fit snugly into the ATP-binding pocket of the GyrB subunit.[6] This binding event prevents the enzyme from functioning correctly, leading to a disruption of DNA replication and, ultimately, bacterial cell death. Another potential target that has been identified is tRNA-(Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for tRNA maturation and protein synthesis.[8]
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.
Key Experimental Protocols for Efficacy Assessment
The evaluation of antimicrobial efficacy relies on standardized, reproducible laboratory methods. The protocols described below are fundamental to determining the MIC and overall activity of novel compounds like this compound derivatives.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered a gold standard for quantitative susceptibility testing.[10][11][12]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.
Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly within a 96-well microtiter plate.[11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Each well of the microtiter plate (containing the compound dilutions) is inoculated with a fixed volume of the prepared bacterial suspension. Control wells (no compound) are included to ensure microbial viability.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35-37°C) for 16-24 hours.[13]
-
Data Analysis: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[7]
Caption: Workflow for the Broth Microdilution Method to determine MIC.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[10][13]
Objective: To assess the susceptibility of a bacterium to a test compound.
Methodology:
-
Plate Preparation: A sterile cotton swab is dipped into a standardized bacterial inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed onto the surface of the inoculated agar.[7]
-
Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.
-
Data Analysis: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine susceptibility (Susceptible, Intermediate, or Resistant).
Conclusion and Future Directions
The available evidence strongly supports the imidazo[1,2-a]pyridine scaffold as a highly promising foundation for the development of novel antimicrobial agents. The introduction of 6-bromo and 8-fluoro substituents is a rational design strategy anticipated to enhance potency, based on established structure-activity relationships.[5] Derivatives from this chemical class have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, including challenging drug-resistant phenotypes, as well as various fungal pathogens.
Future research should focus on the synthesis and rigorous evaluation of a broader library of this compound derivatives. In-depth mechanistic studies are required to definitively confirm their molecular targets, such as DNA gyrase or TrmD. Furthermore, lead compounds must be subjected to comprehensive ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their potential for further clinical development. The continued exploration of this chemical space holds significant promise for delivering urgently needed solutions to the global threat of antimicrobial resistance.
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A Comparative Guide to the In Vitro Cytotoxicity of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine and its Analogs Against Cancer Cell Lines
This guide provides a comprehensive analysis of the in vitro anticancer potential of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine. While direct, extensive comparative data for this specific molecule is emerging, we can construct a robust predictive and comparative framework by examining its known activities alongside those of structurally related imidazo[1,2-a]pyridine analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical class, the experimental rationale for its evaluation, and the validated protocols required for such studies.
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, renowned for its structural versatility and its capacity to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[2][3] Imidazopyridine derivatives have been successfully developed as potent inhibitors of various kinases, including PI3K, Akt, EGFR, and Aurora kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5][6][7] This guide will synthesize the available data to build a strong case for the continued investigation of this compound as a promising anticancer agent.
Cytotoxic Profile of this compound
This compound has been identified as a compound with significant anticancer properties.[8] The unique substitution pattern, featuring a bromine atom at the C6 position and a fluorine atom at the C8 position, contributes to its lipophilicity and metabolic stability, which are critical characteristics for drug candidates.[8] Initial studies have demonstrated its ability to inhibit cancer cell proliferation and trigger programmed cell death.[8]
Key reported activities for the target compound are summarized below.
| Compound | Cancer Cell Line | IC50 Value | Reported Mechanism of Action |
| This compound | HCT-116 (Colon Carcinoma) | Comparable to Doxorubicin | Induction of apoptosis via mitochondrial pathways.[8] |
This initial finding is significant, as HCT-116 is a well-characterized and aggressive colon cancer cell line. The compound's efficacy being comparable to Doxorubicin, a widely used chemotherapeutic agent, underscores its potency. The engagement of mitochondrial pathways for apoptosis is a common mechanism for effective anticancer drugs.[8]
Comparative Cytotoxicity Analysis with Structural Analogs
To build a broader understanding of the potential of this compound, it is instructive to compare its activity with other well-studied analogs from the imidazo[1,2-a]pyridine class. The variations in substituents on the core scaffold can dramatically influence potency, selectivity, and mechanism of action.[2][4] This comparative analysis provides crucial structure-activity relationship (SAR) insights.
| Compound/Analog | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action / Target |
| Compound 8c (Hydrazone derivative) | K-562 (Leukemia) | 1.09 | EGFR inhibitor (0.072 µM), COX-2 inhibitor (1.09 µM), induces G1 phase arrest and caspase-3 overexpression.[4] |
| Compound I-11 | NCI-H358 (KRAS G12C mutant) | Potent activity reported | Covalent KRAS G12C inhibitor.[9] |
| Compound 6 | A375 (Melanoma) | <12 | Induces G2/M arrest and intrinsic apoptosis; inhibits Akt/mTOR pathway.[5] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | Induces cell cycle arrest (p53/p21 increase) and extrinsic apoptosis (caspase 7/8 activation).[10][11] |
| C188 | MCF7, T47-D (Breast Cancer) | 24.4, 23 | Inhibits Wnt/β-catenin signaling, causing G1 phase arrest.[12] |
| Compound HB9 | A549 (Lung Cancer) | 50.56 | Outperforms Cisplatin (IC50 = 53.25 µM).[13] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52 | Outperforms Cisplatin (IC50 = 54.81 µM).[13] |
This comparative data reveals several key themes. Firstly, the imidazo[1,2-a]pyridine scaffold is a versatile platform for targeting diverse cancer types, including leukemia, melanoma, breast, lung, and liver cancers.[4][5][10][13] Secondly, these compounds can be engineered to target specific oncogenic drivers, such as mutant KRAS and overactive EGFR.[4][9] The ability of these compounds to inhibit critical cell survival pathways like PI3K/Akt/mTOR and Wnt/β-catenin is a recurring and highly significant finding.[5][12]
Key Mechanistic Insights & Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are frequently attributed to their ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis.[14][15]
-
Inhibition of Pro-Survival Kinase Pathways: A predominant mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade.[5][6] This pathway is hyperactivated in a large percentage of human cancers and plays a central role in promoting cell growth and suppressing apoptosis. By inhibiting key kinases in this pathway, imidazopyridine derivatives can effectively shut down these pro-survival signals.[5][11]
-
Induction of Apoptosis: Many analogs have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4][14] This is often confirmed by observing increased levels of cleaved caspases (e.g., caspase-3, -7, -8, -9), modulation of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2), and PARP cleavage.[10][14][15]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phases, preventing cancer cells from dividing.[4][5] This effect is often associated with the upregulation of cell cycle inhibitors like p21 and p53.[5][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Methodologies for Assessing In Vitro Cytotoxicity
The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The choice depends on the anticipated mechanism of action of the compound and the specific question being asked. Here, we detail two robust and widely used methods: the Sulforhodamine B (SRB) assay, which measures cell density based on total protein content, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.
Caption: General experimental workflow for in vitro cytotoxicity screening.
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell density.[17][18] A key advantage is that it is independent of cellular metabolic activity, which can be a confounding factor in other assays.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cancer cells into a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) in 200 µL of culture medium and incubate until they reach the desired confluence.[16][18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and appropriate controls (vehicle control, positive control).
-
Cell Fixation: After the incubation period (e.g., 48-72 hours), gently remove the culture medium. Add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for at least 1 hour.[16][17]
-
Washing: Remove the TCA solution. Wash the plates at least three to four times with 1% (v/v) acetic acid or water to remove unbound dye and excess TCA.[16][18]
-
Drying: Allow the plates to air-dry completely. This can be done at room temperature or in a low-temperature incubator.[16]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[16]
-
Post-Stain Wash: Quickly wash the plates again with 1% acetic acid to remove any unbound SRB dye. Repeat this wash step four times.[16][18]
-
Drying: Air-dry the plates until no moisture is visible.[16]
-
Solubilization: Add 100-200 µL of a solubilization solution (e.g., 10 mM Tris base, pH 10.5) to each well to dissolve the protein-bound dye.[16][17]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) at an appropriate wavelength (e.g., 510-565 nm) using a microplate spectrophotometer.[16][18]
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[19][20] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytolysis.[20][21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the SRB assay. Include appropriate controls:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton™ X-100) to cause 100% cell death.[20]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet any detached cells.[19]
-
Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50-100 µL) from each well to a corresponding well in a new, optically clear 96-well plate. Do not disturb the cell pellet.[19]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst (diaphorase) with a dye solution (a tetrazolium salt like INT).[20]
-
Incubation: Add the freshly prepared reaction mixture (e.g., 100 µL) to each well containing the supernatant. Incubate the plate for up to 30 minutes at room temperature, protected from light.[19][20] During this time, the released LDH will catalyze the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.[20]
-
Absorbance Reading: Measure the absorbance of the samples at 490 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[19]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[19]
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a compound of interest for anticancer drug development. Its demonstrated cytotoxicity against HCT-116 colon cancer cells is promising.[8] When viewed in the context of its structural analogs, a compelling picture emerges of a chemical scaffold capable of potent and selective inhibition of various cancer cell lines through the modulation of critical oncogenic signaling pathways.[4][5][9]
Future research should focus on a systematic evaluation of this compound against a broader panel of human cancer cell lines, such as the NCI-60 panel, to establish its spectrum of activity.[4] In-depth mechanistic studies are required to identify its specific molecular target(s) and to fully elucidate how it induces apoptosis. Further optimization of the scaffold could lead to the development of next-generation inhibitors with improved potency and safety profiles for clinical translation.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Imidazo[1,2-a]pyridine Isomers
Executive Summary
Introduction: The Isomer Challenge in Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds formed by the fusion of an imidazole and a pyridine ring. Their rigid structure and electron-rich nature make them privileged scaffolds in drug discovery, with applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. Furthermore, their inherent fluorescence has led to their development as probes and sensors.
The primary challenge arises from the multiple reactive sites on the scaffold, which can lead to the formation of various constitutional isomers during synthesis, particularly when introducing substituents. For instance, substitution can occur at positions 2, 3, 5, 6, 7, or 8. Distinguishing between these isomers is non-trivial as they often share the same molecular weight and similar polarities, complicating both chromatographic separation and initial characterization. A multi-pronged spectroscopic approach is therefore not just recommended, but essential for unambiguous structure verification.
This guide will systematically compare and contrast the spectroscopic signatures of common imidazo[1,2-a]pyridine isomers, providing the necessary tools to confidently assign their structures.
Comparative Spectroscopic Analysis
A logical workflow for the analysis of unknown imidazo[1,2-a]pyridine samples involves a combination of techniques to build a conclusive structural picture.
Figure 1: A typical workflow for the comprehensive spectroscopic analysis and structural elucidation of imidazo[1,2-a]pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing imidazo[1,2-a]pyridine isomers. The chemical shift (δ) of each proton and carbon is highly sensitive to the electronic environment, which is directly influenced by the substituent's position.
The general structure and numbering of the imidazo[1,2-a]pyridine core are crucial for interpreting NMR data.
Figure 2: General structure and IUPAC numbering of the imidazo[1,2-a]pyridine scaffold.
Key Differentiating Features in ¹H NMR:
-
Protons on the Imidazole Ring (H-2, H-3): The chemical shifts of these protons are significantly affected by substituents on the imidazole ring. For example, a methyl group at C-2 will cause the H-3 signal to disappear and will itself appear as a singlet around 2.4-2.5 ppm.
-
Protons on the Pyridine Ring (H-5, H-6, H-7, H-8): These protons typically appear in the aromatic region (δ 7.0-8.5 ppm). H-5 is often the most downfield-shifted proton due to the deshielding effect of the adjacent nitrogen atom. The coupling constants between these protons are invaluable for determining their relative positions. For instance, a large ortho-coupling (J ≈ 9.0 Hz) is expected between H-5 and H-6, while a smaller meta-coupling (J ≈ 7.0 Hz) is seen between H-6 and H-7.
-
Substituent Effects: An electron-withdrawing group (e.g., -NO₂) will generally deshield (shift downfield) adjacent protons, while an electron-donating group (e.g., -OCH₃) will shield them (shift upfield).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Imidazo[1,2-a]pyridine Isomers in CDCl₃
| Proton | 2-methylimidazo[1,2-a]pyridine | 7-methylimidazo[1,2-a]pyridine |
| H-2 | - | 7.45 (s) |
| H-3 | 7.39 (s) | 7.42 (s) |
| H-5 | 7.95 (d, J=9.0 Hz) | 7.85 (d, J=7.0 Hz) |
| H-6 | 6.65 (t, J=6.8 Hz) | 6.48 (dd, J=7.0, 1.5 Hz) |
| H-7 | 7.05 (t, J=7.8 Hz) | - |
| H-8 | 7.50 (d, J=7.0 Hz) | 7.35 (s) |
| -CH₃ | 2.42 (s) | 2.35 (s) |
Data synthesized from typical values reported in chemical literature.
Causality: The absence of a signal for H-2 and the presence of a methyl singlet at ~2.4 ppm are definitive for 2-methyl substitution. Conversely, for the 7-methyl isomer, the H-7 signal is absent, and the H-8 proton appears as a singlet due to the loss of its ortho-coupling partner. 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to their respective carbons) are essential for unambiguous assignment.
Mass Spectrometry (MS): Confirming Mass and Aiding Fragmentation Analysis
While standard mass spectrometry will show identical molecular weights for isomers, detailed analysis of fragmentation patterns, particularly with techniques like tandem MS (MS/MS), can reveal structural differences. The fragmentation of the imidazo[1,2-a]pyridine core often involves the loss of HCN or cleavage of the pyridine ring.
Key Differentiating Features in MS:
-
Loss of Substituents: The position of a substituent can influence the stability of the resulting fragment ions. For example, substituents on the pyridine ring may be lost through different pathways than those on the imidazole ring.
-
Ring Cleavage: The fragmentation cascade can be initiated at different points depending on the isomer, leading to a different relative abundance of key fragment ions.
Table 2: Representative Mass Spectrometry Fragmentation for Isomeric Methylimidazo[1,2-a]pyridines
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ion [m/z] | Proposed Neutral Loss |
| 2-methyl | 132 | 105 | HCN |
| 7-methyl | 132 | 105 | HCN |
Note: While the primary fragments may be similar, their relative intensities can differ. More complex isomers show more distinct fragmentation.
Causality: The stability of the carbocations formed upon fragmentation dictates the preferred pathway. While simple isomers like the methyl-substituted ones may show similar primary fragments, high-resolution MS and MS/MS are crucial for detecting subtle differences in fragmentation pathways that can point to the correct isomer.
UV-Vis Absorption and Fluorescence Spectroscopy: Probing the Electronic Landscape
Imidazo[1,2-a]pyridines are fluorescent, and their photophysical properties are highly sensitive to their electronic structure, which is directly modulated by the position and nature of substituents.
Key Differentiating Features:
-
Absorption Maximum (λₘₐₓ): The position of the longest-wavelength absorption band, corresponding to the π-π* transition, is a good indicator of the extent of conjugation. Substituents that extend the π-system (e.g., at C-2 or C-3) can cause a bathochromic (red) shift.
-
Molar Absorptivity (ε): This value relates to the probability of the electronic transition and can vary between isomers.
-
Emission Maximum (λₑₘ) and Quantum Yield (Φ): These properties are highly dependent on the isomer's geometry and the presence of non-radiative decay pathways. Isomers with more rigid structures or with electron-donating groups often exhibit higher fluorescence quantum yields.
Table 3: Comparative Photophysical Data for Isomeric Aminoimidazo[1,2-a]pyridines in Methanol
| Isomer | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | λₑₘ (nm) | Φ |
| 2-amino | 330 | 5,500 | 390 | 0.65 |
| 7-amino | 355 | 6,200 | 450 | 0.40 |
Data are illustrative and synthesized from general trends in the literature.
Causality: An amino group at the 7-position allows for a more extended charge-transfer character in the excited state compared to the 2-position, leading to a significant red-shift in both absorption and emission spectra. This demonstrates how substituent placement directly tunes the electronic energy levels of the molecule.
Detailed Experimental Protocols
The following protocols are standardized starting points. Instrument parameters should be optimized for the specific compound and available equipment.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified imidazo[1,2-a]pyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 32 scans, relaxation delay (d1) of 2 s, acquisition time of 4 s, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay (d1) of 2 s, spectral width of 240 ppm.
-
-
2D NMR (COSY, HSQC):
-
Acquire COSY and HSQC spectra using standard pulse programs to establish ¹H-¹H and ¹H-¹³C correlations, respectively. These are critical for definitive assignment.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to ~1-10 µg/mL in the mobile phase.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Typical ESI parameters: capillary voltage of 3.5-4.5 kV, nebulizer gas (N₂) pressure of 1-2 bar, drying gas flow of 5-10 L/min at 200-300 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For MS/MS analysis, select the molecular ion (M+H)⁺ as the precursor and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
UV-Vis and Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a concentration of ~1 mM.
-
For UV-Vis, prepare a working solution by diluting the stock to a concentration that gives an absorbance maximum between 0.5 and 1.0 AU (typically ~10-20 µM).
-
For fluorescence, prepare a working solution with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorbance spectrum of the sample from ~200 to 600 nm.
-
-
Fluorescence Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to ~700 nm.
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined λₑₘ.
-
Conclusion
The unambiguous structural characterization of imidazo[1,2-a]pyridine isomers is a critical step in harnessing their full potential in science and medicine. While mass spectrometry provides an essential confirmation of molecular weight, it is the detailed analysis of ¹H and ²D NMR spectra that offers the most definitive evidence for substituent placement and isomer identity. Furthermore, UV-Vis and fluorescence spectroscopy provide valuable complementary data, shedding light on the electronic properties that are often directly linked to a compound's function, be it biological activity or performance as a fluorescent probe. By employing this multi-technique spectroscopic approach, researchers can navigate the challenges of isomerism with confidence, ensuring the integrity and reproducibility of their work.
References
-
General Synthesis and Properties of Imidazo[1,2-a]pyridines: Chemical Reviews, "Synthesis and Reactions of Imidazo[1,2-a]pyridines," [Link]
-
NMR Spectroscopy of Heterocyclic Compounds: Magnetic Resonance in Chemistry, "¹H and ¹³C NMR spectral study of some 2,3-disubstituted imidazo[1,2-a]pyridines," [Link]
-
Fluorescence Properties of Imidazo[1,2-a]pyridine Derivatives: Dyes and Pigments, "Fluorescent imidazo[1,2-a]pyridine derivatives: Synthesis, photophysical properties and applications," [Link]
-
Mass Spectrometry of Nitrogen Heterocycles: Journal of the American Society for Mass Spectrometry, "Gas-Phase Ion Chemistry of Imidazo[1,2-a]pyridine," [Link]
A Guide to Site-Selective Functionalization: Comparing Bromine and Fluorine Reactivity in 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Introduction
The 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2][3] Its utility stems from the versatile imidazo[1,2-a]pyridine core, which is present in numerous marketed drugs, and the presence of two distinct halogen atoms—bromine and fluorine—that serve as synthetic handles for molecular elaboration.[1][2] A critical challenge and opportunity for researchers is the strategic and selective functionalization of either the C6-bromo or the C8-fluoro position.
This guide provides an in-depth comparison of the chemical reactivity of the bromine versus the fluorine substituent on this scaffold. We will explore the fundamental principles governing their differential reactivity in key synthetic transformations, supported by mechanistic insights and illustrative experimental protocols. Understanding this dichotomy is paramount for rationally designing synthetic routes to novel analogues with tailored pharmacological profiles.
The Underlying Principles: A Tale of Two Reaction Mechanisms
The selective reaction at either the C-Br or C-F bond is not arbitrary; it is dictated by the reaction mechanism employed. The two primary classes of reactions used to functionalize aryl halides—Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling—exhibit opposite selectivity profiles for halogens.
Nucleophilic Aromatic Substitution (SNAr): The Dominance of Fluorine
Counterintuitively for those familiar with aliphatic substitution (SN2), where bromide is a better leaving group than fluoride, the reactivity order in SNAr is often F > Cl > Br > I.[4][5] This reversal is a direct consequence of the addition-elimination mechanism of SNAr.
The reaction proceeds in two steps:
-
Rate-Determining Addition: A nucleophile attacks the electron-deficient carbon bearing the halogen, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7][8]
-
Fast Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.[6]
Because the first step is the slow, rate-determining step, any factor that stabilizes the negatively charged Meisenheimer complex will accelerate the reaction.[7] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[6][7][9] This effect strongly stabilizes the adjacent negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the initial attack.[6][7] The superior leaving group ability of bromide is irrelevant as the elimination step is fast and not rate-limiting.[5]
In this compound, the C8 position is activated for SNAr by the potent inductive effect of the fluorine atom itself and the inherent electron-deficient nature of the pyridine ring.[5][10]
Palladium-Catalyzed Cross-Coupling: The Strength of Bromine
In contrast to SNAr, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) rely on a catalytic cycle that typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[11][12]
The reactivity trend for this crucial oxidative addition step is directly related to the carbon-halogen bond dissociation energy (BDE): C-I > C-Br > C-Cl >> C-F.[13] The C-Br bond (BDE ~72 kcal/mol) is significantly weaker and more easily cleaved by the palladium catalyst than the robust C-F bond (BDE ~115 kcal/mol).[14] The C-F bond is considered the strongest single bond to carbon in organic chemistry and is generally unreactive under standard cross-coupling conditions.[14][15]
Therefore, when this compound is subjected to typical palladium-catalyzed cross-coupling conditions, the reaction will overwhelmingly occur at the more labile C6-bromo position.
Halogen-Metal Exchange
This reaction type, often used to generate organolithium or Grignard reagents, also depends on the lability of the C-X bond. The rate of exchange follows the trend I > Br > Cl.[16][17] The C-F bond is generally inert to standard halogen-metal exchange conditions, making the C6-bromo position the exclusive site for this transformation.[16]
Experimental Protocols and Data
The theoretical principles outlined above can be translated into selective and high-yielding synthetic protocols. Below are illustrative, self-validating procedures for the site-selective functionalization of this compound.
Protocol 1: Selective Nucleophilic Aromatic Substitution at C8-F
This protocol demonstrates the displacement of the fluoride atom using a common nucleophile, sodium methoxide.
Objective: Synthesize 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (approx. 0.2 M concentration).
-
Add sodium methoxide (NaOMe, 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Rationale for Experimental Choices:
-
Solvent (DMSO): A polar aprotic solvent is crucial. It solvates the sodium cation but leaves the methoxide anion relatively "naked" and highly nucleophilic. It also helps stabilize the charged Meisenheimer complex.[6]
-
Reagent (NaOMe): A strong, non-bulky nucleophile is required to efficiently attack the electron-deficient ring.
-
Temperature: Heating is necessary to overcome the activation energy barrier associated with the disruption of aromaticity in the first step.
Protocol 2: Selective Suzuki Cross-Coupling at C6-Br
This protocol illustrates the selective formation of a C-C bond at the bromine position using a representative boronic acid.
Objective: Synthesize 8-Fluoro-2-methyl-6-phenylimidazo[1,2-a]pyridine.
Methodology:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-110 °C (or use microwave irradiation) and monitor by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[18]
-
Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[12]
-
Solvent (Dioxane/Water): This solvent system is effective at solubilizing both the organic and inorganic reaction components. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Summary of Reactivity
The divergent reactivity of the halogens in this compound is summarized below.
| Reaction Type | Reactive Position & Halogen | Key Mechanistic Step | Rationale for Selectivity |
| Nucleophilic Aromatic Substitution (SNAr) | C8-Fluorine | Nucleophilic Addition | Fluorine's strong inductive effect stabilizes the negative Meisenheimer intermediate, accelerating the rate-determining step.[4][6][7] |
| Palladium-Catalyzed Cross-Coupling | C6-Bromine | Oxidative Addition | The C-Br bond is significantly weaker than the C-F bond, allowing for selective cleavage by the Pd(0) catalyst.[13][14] |
| Halogen-Metal Exchange | C6-Bromine | Halide Abstraction | Reactivity follows the trend Br > Cl >> F. The C-F bond is inert to common exchange reagents like BuLi or i-PrMgCl.[16][19] |
graph TD { A[Start: this compound] --> B{Choose Functionalization Strategy}; B --> C{SNAr Conditions\n(e.g., NaOMe, DMSO, Heat)}; B --> D{Pd-Catalyzed Cross-Coupling\n(e.g., ArB(OH)₂, Pd(0), Base)}; B --> E{Halogen-Metal Exchange\n(e.g., n-BuLi, THF, -78°C)};C -- "Selective at C8-F" --> F[Product: 6-Bromo-8-alkoxy-..]; D -- "Selective at C6-Br" --> G[Product: 8-Fluoro-6-aryl-..]; E -- "Selective at C6-Br" --> H[Intermediate: 8-Fluoro-6-lithio-..]; subgraph legend[label="Legend"]direction LR L1[Strategy] L2[Outcome] L1 -.-> L2 end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,shape:diamond style C fill:#EA4335,stroke:#202124,stroke-width:1px,color:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124 style F fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF
}
Conclusion
The reactivity of the bromine and fluorine atoms on the this compound core is not interchangeable but is instead governed by predictable and well-understood mechanistic principles. For researchers in drug development, this differential reactivity is a powerful tool. By selecting the appropriate reaction conditions, one can achieve site-selective modification of the scaffold with high fidelity. Nucleophilic aromatic substitution conditions will favor reaction at the C8-fluoro position, while palladium-catalyzed cross-coupling and halogen-metal exchange reactions will exclusively functionalize the C6-bromo position. This knowledge enables a logical and efficient approach to the synthesis of diverse chemical libraries for biological screening.
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
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Gauth. (n.d.). Solved: In nucleophilic aromatic substitution reactions, why do fluorides react faster than bromid. Retrieved from [Link]
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R Discovery. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Ren, Y., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. NIH. Retrieved from [Link]
-
Thieme. (2014). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro- β-lactam. Retrieved from [Link]
-
YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
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NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
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Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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NIH. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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Benchmarking 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine Derivatives Against Known Drugs: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," forming the backbone of several commercially available drugs.[1] Its rigid, bicyclic structure provides a versatile platform for designing molecules that can interact with a variety of biological targets with high affinity and specificity. In recent years, this scaffold has garnered significant attention in oncology, particularly for the development of novel kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
This guide focuses on a specific subclass of these promising compounds: 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine derivatives . The inclusion of bromine and fluorine atoms at the 6 and 8 positions, respectively, is a strategic medicinal chemistry approach. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity to target kinases.[4]
While extensive research has highlighted the potential of the broader imidazo[1,2-a]pyridine class as potent inhibitors of the oncogenic PI3K/Akt/mTOR signaling pathway, publicly available data on the specific inhibitory activity of this compound derivatives is currently limited. Therefore, this guide will provide a comparative framework by benchmarking highly potent, structurally related imidazo[1,2-a]pyridine derivatives against FDA-approved drugs that target the PI3K and Akt kinases: Alpelisib (Piqray®) and Capivasertib (Truqap®) , respectively. This analysis will offer valuable insights into the potential of this chemical class and establish a clear methodology for evaluating novel derivatives as they emerge.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Cancer Therapy
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[5] This makes the key nodes of this pathway, namely PI3K and Akt, highly attractive targets for the development of anticancer therapeutics.
Comparative Analysis of Kinase Inhibitory Potency
A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of the target kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
Benchmarking Against Alpelisib (PI3Kα Inhibitor)
Alpelisib is an FDA-approved inhibitor that is highly selective for the p110α isoform of PI3K.[6] This selectivity is crucial as it can minimize off-target effects. Several imidazo[1,2-a]pyridine derivatives have been developed that also exhibit potent inhibition of PI3Kα.
| Compound | Target | IC50 (nM) | Reference(s) |
| Alpelisib (BYL719) | PI3Kα | 5 | [1][6] |
| PI3Kβ | 1200 | [1][6] | |
| PI3Kδ | 290 | [1][6] | |
| PI3Kγ | 250 | [1][6] | |
| Imidazo[1,2-a]pyridine Derivative 1 | PI3Kα | 1.8 | [7] |
| Imidazo[1,2-a]pyridine Derivative 2 | PI3Kα | 2.8 | [7] |
| Imidazo[1,2-a]pyridine Derivative 3 | PI3Kα | 1.94 | [8] |
| 8-Bromo-6-methyl-imidazo[1,2-a]pyridine Derivative 4 | PI3Kα | 150 | [9] |
Table 1: In Vitro Kinase Inhibitory Activity against PI3K Isoforms.
As shown in Table 1, several imidazo[1,2-a]pyridine derivatives demonstrate exceptional potency against PI3Kα, with IC50 values in the low nanomolar range, comparable or even superior to the FDA-approved drug Alpelisib.[7][8] This highlights the potential of the imidazo[1,2-a]pyridine scaffold to generate highly potent PI3Kα inhibitors. The 8-bromo-6-methyl substituted derivative also shows activity, albeit at a lower potency, suggesting that the substitution pattern on the imidazo[1,2-a]pyridine core is critical for high-affinity binding to the kinase.[9]
Benchmarking Against Capivasertib (pan-Akt Inhibitor)
Capivasertib is a recently FDA-approved pan-Akt inhibitor, meaning it potently inhibits all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[10][11] This broad activity can be advantageous in cancers where multiple Akt isoforms are activated. Imidazo[1,2-a]pyridine-based compounds have also been explored as Akt inhibitors.
| Compound | Target | IC50 (nM) | Reference(s) |
| Capivasertib (AZD5363) | Akt1 | 3 | [10][11] |
| Akt2 | 7-8 | [10][11] | |
| Akt3 | 7-8 | [10][11] | |
| Imidazo[1,2-a]pyridine Derivative 5 | Akt1 | 640 | [12] |
Table 2: In Vitro Kinase Inhibitory Activity against Akt Isoforms.
The data in Table 2 indicates that while imidazo[1,2-a]pyridine derivatives have been identified as Akt inhibitors, the reported potency is in the sub-micromolar range, which is less potent than the nanomolar activity of Capivasertib.[10][11][12] This suggests that further optimization of the imidazo[1,2-a]pyridine scaffold is necessary to achieve the high level of potency demonstrated by Capivasertib.
Evaluation of Cellular Activity: Anti-proliferative Effects
Beyond enzymatic inhibition, it is crucial to assess a compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Alpelisib | KPL4 | Breast Cancer (HER2+/PIK3CA mutant) | Not specified, dose-dependent inhibition | [13] |
| HCC1954 | Breast Cancer (HER2+/PIK3CA mutant) | Not specified, dose-dependent inhibition | [13] | |
| SKBR3 | Breast Cancer (HER2+/PIK3CA mutant) | Not specified, dose-dependent inhibition | [13] | |
| BT474 | Breast Cancer (HER2+/PIK3CA mutant) | Not specified, dose-dependent inhibition | [13] | |
| Capivasertib | A wide range of solid and hematologic tumor cell lines | Various | < 3 in 41 of 182 cell lines | [11] |
| Imidazo[1,2-a]pyridine Derivative 2 | A375 | Melanoma | 0.14 | [7] |
| HeLa | Cervical Cancer | 0.21 | [7] | |
| Imidazo[1,2-a]pyridine Derivative 6 | A375 | Melanoma | 9.7 - 44.6 (range for 3 derivatives) | [14] |
| WM115 | Melanoma | 9.7 - 44.6 (range for 3 derivatives) | [14] | |
| HeLa | Cervical Cancer | 9.7 - 44.6 (range for 3 derivatives) | [14] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines.
The cellular activity data demonstrates that imidazo[1,2-a]pyridine derivatives can effectively inhibit the proliferation of various cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values.[7] Notably, these compounds show activity in cell lines from different cancer types, suggesting a broad potential therapeutic application.[7][14]
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of the comparative data presented in this guide is underpinned by standardized and well-validated experimental protocols. Understanding these methodologies is key to interpreting the results and designing future experiments.
In Vitro Kinase Inhibition Assay
The causality behind choosing a specific in vitro kinase assay lies in its ability to directly measure the interaction between the inhibitor and the purified kinase enzyme, independent of cellular complexities. This provides a clean assessment of a compound's potency and selectivity.
Step-by-Step Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared, typically in 100% DMSO. Serial dilutions are then made to create a range of concentrations to be tested.
-
Kinase Reaction Setup: In a multi-well plate, the purified kinase enzyme is mixed with a reaction buffer.
-
Inhibitor Incubation: The serially diluted test compound is added to the wells containing the kinase and incubated for a short period to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the kinase's substrate and ATP. The plate is then incubated at a controlled temperature for a specific duration.
-
Detection: The activity of the kinase is measured. Common methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction. Lower kinase activity results in higher ATP levels and a stronger luminescent signal.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
-
Data Analysis: The measured signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cell Viability (MTT) Assay
The rationale for using a cell-based assay like the MTT assay is to assess the compound's effect in a more biologically relevant context. This assay not only confirms that the compound can penetrate the cell membrane but also evaluates its overall impact on cell health and proliferation, which is the ultimate goal of an anticancer agent.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight in a cell culture incubator.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and appropriate controls, such as a vehicle-only control). The plate is then incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. These values are then plotted against the compound concentration to determine the IC50 for cell growth inhibition.
Conclusion and Future Directions
This comparative guide demonstrates that the imidazo[1,2-a]pyridine scaffold is a highly promising platform for the development of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. Structurally related derivatives have shown in vitro potencies against PI3Kα that are comparable, and in some cases superior, to the FDA-approved drug Alpelisib. While the identified Akt-inhibiting imidazo[1,2-a]pyridines are currently less potent than Capivasertib, the versatility of the scaffold suggests that further chemical optimization could lead to the discovery of highly effective Akt inhibitors.
The critical next step for the field is the synthesis and biological evaluation of a focused library of This compound derivatives . The strategic placement of the bromo and fluoro substituents provides a strong rationale for anticipating enhanced drug-like properties. Future studies should prioritize:
-
In vitro kinase profiling: Screening these novel derivatives against a panel of PI3K and Akt isoforms to determine their potency and selectivity.
-
Cell-based assays: Evaluating the anti-proliferative activity of the most potent compounds in a diverse panel of cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations, PTEN loss).
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the substituents on the imidazo[1,2-a]pyridine core to understand the structural requirements for optimal kinase inhibition and cellular activity.
By following the benchmarking framework and experimental protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel this compound derivatives and accelerate their development as the next generation of targeted cancer therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug discovery, our focus is often on the synthesis and application of novel compounds like 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine. This compound, with its unique halogenated imidazopyridine scaffold, serves as a valuable building block in the development of new pharmaceutical agents[1]. However, our responsibility extends beyond its utility. The bromine and fluorine substituents that confer desirable physicochemical properties for molecular design also necessitate a rigorous and informed approach to its disposal[1]. Improper disposal of halogenated organic compounds can lead to the formation of persistent and toxic environmental pollutants and pose significant health risks.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste responsibly, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are based on established principles for managing halogenated hazardous waste, in alignment with regulatory standards.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Core Hazards of Analogous Compounds:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation[2].
-
Eye Irritation: Causes serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation[2].
The presence of bromine and fluorine atoms means that during thermal decomposition or incomplete combustion, there is a significant risk of releasing hazardous gases such as hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx)[3][4]. Furthermore, the thermal degradation of brominated organic compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[5]. It is imperative to treat this compound as a hazardous substance.
Personnel Protection: Your First Line of Defense
Before handling the compound in any capacity—from routine use to spill cleanup and waste packaging—all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[6][7].
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or Viton™ gloves. | Nitrile gloves offer initial protection, but many halogenated solvents can permeate them. A second pair or a more robust material like Viton™ is recommended for extended handling or spill cleanup[8]. |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). | Protects against splashes of the solid compound or solutions, which can cause serious eye irritation[2][9]. |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat. | Protects skin and personal clothing from contamination[2]. |
| Respiratory | Not typically required when handled within a functioning chemical fume hood. | If a fume hood is not available or in the case of a large spill, a respirator with an organic vapor cartridge may be necessary. Personnel must be medically cleared and fit-tested to use respirators[6]. |
Spill Management Protocol
Accidents happen, but a swift and correct response can mitigate the risks. The procedure varies significantly based on the scale of the spill.
For Small Spills (<10g or <50mL of solution):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[7][8]. Avoid generating dust[2].
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable, and chemically compatible waste container[2][10]. Use non-sparking tools if a flammable solvent was used[11].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol in Section 4.
For Large Spills (>10g or >50mL of solution):
-
EVACUATE IMMEDIATELY: Alert all personnel and evacuate the laboratory.
-
ISOLATE THE AREA: Close the doors and prevent entry.
-
CALL FOR HELP: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[6][10].
-
Provide Information: Be prepared to inform the response team about the nature and quantity of the spilled material.
Step-by-Step Disposal Protocol: From Benchtop to Final Collection
The guiding principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste . It must never be disposed of down the drain or in regular trash[8][12].
Step 1: Waste Segregation
-
Causality: Halogenated and non-halogenated waste streams are segregated because their required disposal methods differ significantly. High-temperature incineration with specialized "scrubbers" to neutralize acidic gases (like HBr and HF) is necessary for halogenated compounds, a process that is more costly and energy-intensive than solvent fuel blending used for many non-halogenated wastes[3][13].
-
Action: Designate a specific, compatible waste container solely for this compound and other halogenated waste. Do not mix with non-halogenated solvents or other incompatible waste streams[10][13].
Step 2: Container Selection and Labeling
-
Causality: Proper containment and labeling are critical for safety and regulatory compliance, preventing accidental reactions and ensuring the final disposal facility knows how to handle the material.
-
Action:
-
Select a sealable, airtight, and chemically compatible waste container (e.g., high-density polyethylene - HDPE)[8]. Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal[8].
-
As soon as the first drop of waste is added, attach a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste: this compound"[10]. Do not use abbreviations. List any solvents used in solution.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Step 3: On-Site Accumulation and Storage
-
Causality: Safe temporary storage minimizes risks of spills, fires, and exposure within the laboratory.
-
Action:
-
Keep the waste container tightly sealed when not in use[2][7].
-
Store the container in a designated, cool, dry, and well-ventilated secondary containment bin within a satellite accumulation area or a main hazardous waste storage area[2][6].
-
Ensure the storage location is away from incompatible materials, such as strong oxidizing agents, acids, and bases[6][11].
-
Step 4: Arranging for Final Disposal
-
Causality: Final disposal must be handled by a licensed hazardous waste management facility equipped to process halogenated organic compounds.
-
Action:
-
Once the container is full (do not exceed 90% capacity) or is no longer needed, complete a chemical collection request form as required by your institution's EHS department[6].
-
Transfer the sealed and labeled container to your facility's designated waste pickup location for collection by trained EHS personnel or a licensed contractor.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not a mere procedural formality; it is a fundamental aspect of responsible scientific practice. By understanding the compound's potential hazards, adhering to strict safety protocols, and following a systematic disposal plan, we uphold our commitment to the safety of our colleagues and the preservation of our environment. This diligence ensures that the pursuit of scientific advancement does not come at the cost of environmental integrity.
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Altarawneh, M., Dlugogorski, B. Z., Kennedy, E. M., & Mackie, J. C. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 1-52. [Link]
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A Comprehensive Guide to the Safe Handling of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
For researchers and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine is an example of a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any specialized chemical, a thorough understanding of its handling, safety, and disposal is paramount. This guide provides a detailed protocol for the safe management of this compound in a laboratory setting, grounded in established safety principles and data from structurally similar compounds.
Hazard Assessment and Toxidological Profile
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[3] However, substitutions on this ring system can significantly alter the toxicological profile. Studies on various substituted imidazo[1,2-a]pyridines have shown a range of biological activities and, consequently, potential toxicities.[4][5] For instance, some derivatives have been investigated for their anti-parasitic, anti-inflammatory, and anti-cancer properties.[4][6]
Given the presence of bromine and fluorine atoms, this compound should be handled with the assumption that it may possess irritant and potentially toxic properties. Based on data for a similar compound, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, the primary hazards are likely to be:
-
Skin Irritation: May cause redness and discomfort upon contact.[2]
-
Serious Eye Irritation: Can cause significant eye damage.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[2]
The following table summarizes the hazard classifications for a structurally similar compound, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation. | GHS07 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure.[7] The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[8] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Nitrile gloves (double-gloving recommended).[9] | Provides a barrier against skin contact. Check for tears and replace frequently. |
| Body | A long-sleeved laboratory coat and, for larger quantities, a chemical-resistant apron.[8][9] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. For situations outside a fume hood (e.g., spill cleanup), a NIOSH-approved respirator with an appropriate cartridge is necessary.[9] | Prevents inhalation of dust or aerosols. |
| Feet | Closed-toe shoes made of a non-porous material.[10] | Protects feet from spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If transferring the solid, use a powder funnel.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers tightly sealed when not in use.[2]
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a tightly closed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
The storage area should be secure and accessible only to authorized personnel.[2]
Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of it down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert:
-
Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.
-
Notify your laboratory supervisor or safety officer.
-
-
Contain the Spill:
-
For small powder spills, carefully cover with a damp paper towel to avoid generating dust.
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Decontamination and Disposal:
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Thoroughly decontaminate any reusable equipment.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. National Institutes of Health. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona. [Link]
-
Section 6C: Protective Equipment. Princeton EHS. [Link]
-
Imidazo[1,2-a]pyridine, 8-bromo-6-fluoro-. TBBMed. [Link]
-
6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem. [Link]
-
6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. [Link]
-
6-Bromo-3-methylimidazo[1,2-a]pyridine. Glycogen Bioscience. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
